molecular formula C9H6F3N B1294351 4-(Trifluoromethyl)phenylacetonitrile CAS No. 2338-75-2

4-(Trifluoromethyl)phenylacetonitrile

Cat. No.: B1294351
CAS No.: 2338-75-2
M. Wt: 185.15 g/mol
InChI Key: QNKOCFJZJWOXDE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKOCFJZJWOXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177940
Record name 4-(Trifluoromethyl)phenylacetonitrile
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2338-75-2
Record name 4-(Trifluoromethyl)benzeneacetonitrile
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Record name 4-(Trifluoromethyl)phenylacetonitrile
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Record name 4-(Trifluoromethyl)phenylacetonitrile
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Record name 4-(trifluoromethyl)phenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its chemical and physical characteristics, spectroscopic profile, and reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with an exploration of the biological significance of the trifluoromethylphenyl moiety in drug discovery.

Core Properties of this compound

This compound, also known as 4-(trifluoromethyl)benzyl cyanide, is a white solid organic compound.[2] Its chemical structure features a phenyl ring substituted with a trifluoromethyl group at the para position and a cyanomethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆F₃N[3][4]
Molecular Weight 185.15 g/mol [2][3][4]
CAS Number 2338-75-2[2][4]
Appearance White solid[2]
Melting Point 47-49 °C[2]
Boiling Point 131-132 °C at 20 mmHg[2]
Density 1.23 g/cm³ (predicted)
Flash Point 113 °C (closed cup)[2]
Solubility Soluble in organic solvents.
IUPAC Name 2-[4-(Trifluoromethyl)phenyl]acetonitrile[4]
Synonyms 4-(Trifluoromethyl)benzyl cyanide, p-Trifluoromethylphenylacetonitrile, Benzeneacetonitrile, 4-(trifluoromethyl)-[5]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

SpectroscopyKey Features and Data
¹H NMR Spectra available, though specific chemical shifts and coupling constants require experimental determination.
¹³C NMR Spectra available, providing information on the carbon framework.
Infrared (IR) Gas-phase IR spectrum available from NIST.[5] Key absorptions would include C≡N stretching, C-H stretching (aromatic and aliphatic), and C-F stretching.
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis Protocols

Two common synthetic routes for the preparation of this compound are the cyanation of 4-(trifluoromethyl)benzyl bromide and the Sandmeyer reaction of 4-(trifluoromethyl)aniline.

2.1.1. Cyanation of 4-(Trifluoromethyl)benzyl Bromide

This method involves the nucleophilic substitution of the bromide in 4-(trifluoromethyl)benzyl bromide with a cyanide salt.

Experimental Workflow:

G Workflow for Cyanation Synthesis reagents 4-(Trifluoromethyl)benzyl Bromide Sodium Cyanide Solvent (e.g., Ethanol/Water) reaction Reaction Mixture Reflux reagents->reaction 1. Combine and Heat workup Work-up - Dilution with Water - Extraction with Organic Solvent reaction->workup 2. Cool and Extract purification Purification - Drying of Organic Layer - Solvent Evaporation - Distillation or Recrystallization workup->purification 3. Isolate Crude Product product This compound purification->product 4. Purify G Workflow for Sandmeyer Reaction Synthesis diazotization 4-(Trifluoromethyl)aniline HCl, NaNO₂, 0-5 °C diazonium 4-(Trifluoromethyl)benzenediazonium Chloride diazotization->diazonium 1. Diazotization cyanation Copper(I) Cyanide Heat diazonium->cyanation 2. Addition to CuCN workup Work-up - Neutralization - Extraction cyanation->workup 3. Reaction and Isolation product This compound workup->product 4. Purification G Mechanism of Action of Teriflunomide teriflunomide Teriflunomide dhodh Dihydroorotate Dehydrogenase (DHODH) teriflunomide->dhodh Inhibits pyrimidine De Novo Pyrimidine Synthesis dhodh->pyrimidine Catalyzes lymphocyte Activated Lymphocyte Proliferation pyrimidine->lymphocyte Required for inflammation Inflammation lymphocyte->inflammation Contributes to

References

An In-depth Technical Guide to the Molecular Structure of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 4-(Trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound, also known as 4-(trifluoromethyl)benzyl cyanide, is an aromatic nitrile featuring a trifluoromethyl substituent at the para position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity.

Identifier Value
IUPAC Name 2-[4-(Trifluoromethyl)phenyl]acetonitrile
Synonyms 4-(Trifluoromethyl)benzyl cyanide, p-Trifluoromethylphenylacetonitrile
CAS Number 2338-75-2[1][2][3]
Molecular Formula C₉H₆F₃N[1][3][4]
Molecular Weight 185.15 g/mol [2][4]
InChI Key QNKOCFJZJWOXDE-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC=C1CC#N)C(F)(F)F[4]

A logical diagram of the molecular components is presented below.

C9H6F3N C9H6F3N Phenyl Group Phenyl Group C9H6F3N->Phenyl Group Core Acetonitrile Group Acetonitrile Group Phenyl Group->Acetonitrile Group Attached at C1 Trifluoromethyl Group Trifluoromethyl Group Phenyl Group->Trifluoromethyl Group Attached at C4

Caption: Key functional groups of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification, purification, and structural elucidation of this compound.

Property Value
Physical State White to off-white crystalline solid[3]
Melting Point 47-49 °C[5]
Boiling Point 131-132 °C at 20 mmHg[5]
¹H NMR Spectral data available[6]
¹³C NMR Spectral data available
IR Spectroscopy Spectral data available[4]
Mass Spectrometry Molecular ion peak (M+) at m/z 185[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-(trifluoromethyl)phenylacetonitrile and is expected to provide the desired product in good yield.

Reaction Scheme:

Start Starting Materials Reactants 4-(Trifluoromethyl)benzyl bromide Sodium Cyanide Start->Reactants Reaction Nucleophilic Substitution Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Product FinalProduct This compound Product->FinalProduct Purification Distillation or Recrystallization Workup->Purification Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-(trifluoromethyl)benzyl bromide (1 equivalent) and sodium cyanide (1.2 equivalents) in a 2:1 mixture of ethanol and water is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational frequencies to note are the C≡N stretch (around 2250 cm⁻¹) and the C-F stretches of the CF₃ group.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis.

  • Data Acquisition: The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Applications in Research and Drug Development

The unique combination of the nitrile and trifluoromethyl groups makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, providing a versatile handle for molecular elaboration. It is also used in the synthesis of novel organic semiconductors.[7]

References

Spectral Analysis of 4-(Trifluoromethyl)phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethyl)phenylacetonitrile, a key building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Summary of Spectral Data

The key spectral data for this compound (CAS No: 2338-75-2, Molecular Formula: C₉H₆F₃N, Molecular Weight: 185.15 g/mol ) are summarized in the tables below. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d2HAr-H
7.50d2HAr-H
3.89s2H-CH₂-CN

Solvent: CDCl₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
135.2Ar-C -CH₂
131.5 (q, J = 32.8 Hz)C -CF₃
127.5Ar-C H
126.2 (q, J = 3.8 Hz)Ar-C H
123.8 (q, J = 272.5 Hz)-C F₃
117.1-C N
22.9-C H₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound was obtained using Attenuated Total Reflectance (ATR).

Wavenumber (cm⁻¹)IntensityAssignment
2258StrongC≡N stretch
1620MediumC=C aromatic stretch
1327StrongC-F stretch (CF₃)
1169, 1128, 1070StrongC-F stretch (CF₃)
843StrongC-H out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The data presented here is from Electron Ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular Ion)
16625[M-F]⁺
14615[M-CF]⁺
11630[M-CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.[1]

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.

  • Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ QD Single Quadrupole GC-MS system.

  • Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the gas chromatograph (GC) equipped with a capillary column. The GC oven temperature was programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

  • Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was ionized by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions were separated by the quadrupole mass analyzer based on their mass-to-charge ratio (m/z) over a scan range of 50-500 amu.

  • Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and plotted.

Data Interpretation and Structural Elucidation

The spectral data presented provides a clear and consistent picture of the molecular structure of this compound. The following diagram illustrates the relationship between the different spectral techniques and the structural information they provide.

Spectral_Analysis_Workflow Logical Flow of Spectral Data Interpretation cluster_Techniques Spectroscopic Techniques cluster_Information Information Derived cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) Framework Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->Framework IR IR Spectroscopy Functional_Groups Functional Groups - C≡N (Nitrile) - C-F (Trifluoromethyl) - Aromatic C=C IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight - Fragmentation Pattern MS->Molecular_Weight Structure Confirmed Structure of This compound Framework->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow of spectral data integration for structural elucidation.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-(Trifluoromethyl)phenylacetonitrile. It details experimental protocols for its synthesis and purification, and explores its critical role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents. This document also visualizes the established synthetic workflows and the signaling pathways of drugs derived from this compound, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as 4-(trifluoromethyl)benzyl cyanide, is a fluorinated aromatic nitrile of significant interest in organic synthesis. The presence of the trifluoromethyl group (-CF3) at the para position of the phenyl ring imparts unique electronic properties, enhancing the metabolic stability and bioavailability of molecules into which it is incorporated. These characteristics make it a valuable building block in the design and synthesis of various active pharmaceutical ingredients (APIs). This guide serves to consolidate the essential technical information regarding this compound for professionals engaged in pharmaceutical research and development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is insoluble in water but soluble in organic solvents such as methanol.[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 2338-75-2[2]
Molecular Formula C₉H₆F₃N[2]
Molecular Weight 185.15 g/mol [2]
Appearance White to off-white powder or crystals[1]
Melting Point 47-49 °C[3]
Boiling Point 131-132 °C at 20 mmHg[3]
Density 1.23 g/cm³ (predicted)
Solubility Insoluble in water; Soluble in methanol[1]
Flash Point 113 °C (235.4 °F) - closed cup[3]
InChI Key QNKOCFJZJWOXDE-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1CC#N)C(F)(F)F[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals are: a singlet for the benzylic protons (-CH₂CN) and a complex multiplet system for the aromatic protons.

  • Aromatic Protons (AA'BB' system): ~7.5-7.7 ppm. The four protons on the benzene ring will appear as a complex multiplet due to coupling.

  • Benzylic Protons (-CH₂-): ~3.8 ppm (singlet). These two protons are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key chemical shifts include:

  • Nitrile Carbon (-C≡N): ~117 ppm

  • Aromatic Carbons: ~125-135 ppm (multiple signals)

  • Trifluoromethyl Carbon (-CF₃): ~124 ppm (quartet due to C-F coupling)

  • Benzylic Carbon (-CH₂-): ~23 ppm

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[2][4][5] Key absorption bands include:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C-F Stretch (Trifluoromethyl): Strong, broad absorptions in the region of 1300-1100 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be observed at m/z = 185. Common fragments would result from the loss of the cyanide group (-CN) or cleavage of the benzylic bond.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 4-(trifluoromethyl)benzyl bromide with a cyanide salt, often facilitated by a phase-transfer catalyst.

Reaction:

4-(CF₃)C₆H₄CH₂Br + NaCN → 4-(CF₃)C₆H₄CH₂CN + NaBr

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Toluene

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(trifluoromethyl)benzyl bromide and toluene.

  • In a separate beaker, dissolve sodium cyanide in water and add the phase-transfer catalyst.

  • Slowly add the aqueous cyanide solution to the toluene solution of the benzyl bromide with vigorous stirring.

  • Heat the reaction mixture to 90°C and maintain for 3 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

4.2.1. Recrystallization Protocol

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.[6][7]

4.2.2. Column Chromatography Protocol

  • Prepare a silica gel column using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds.

Leflunomide Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. 4-(Trifluoromethyl)aniline, which can be derived from this compound, is a crucial precursor in its synthesis.

Mechanism of Action: Leflunomide

Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the proliferation of activated lymphocytes, which are key mediators in the pathogenesis of rheumatoid arthritis.

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Inflammation Inflammation & Joint Damage Lymphocyte_Proliferation->Inflammation Leads to

Caption: Leflunomide's mechanism of action.

Flutamide Synthesis

Flutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. The synthesis of flutamide also involves intermediates derived from 4-(trifluoromethyl)aniline.

Mechanism of Action: Flutamide

Flutamide is a competitive antagonist of the androgen receptor (AR). It binds to the AR and prevents androgens, such as testosterone and dihydrotestosterone (DHT), from binding and activating the receptor. This blockade inhibits the androgen-stimulated growth of prostate cancer cells.

Flutamide_Pathway Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to Flutamide Flutamide Flutamide->AR Competitively Blocks AR_Complex Androgen-AR Complex Gene_Transcription Gene Transcription AR_Complex->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Promotes

Caption: Flutamide's mechanism of action.

Synthesis and Purification Workflow

The overall process from starting materials to purified this compound can be visualized as a streamlined workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-(Trifluoromethyl)benzyl bromide + Sodium Cyanide Reaction Phase-Transfer Catalyzed Cyanation in Toluene/Water Start->Reaction Workup Work-up: - Phase Separation - Washing - Drying Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Option 1 Column Column Chromatography (e.g., Hexane/Ethyl Acetate) Crude_Product->Column Option 2 Pure_Product Purified this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its physical, chemical, and spectral properties are well-defined, and its synthesis is achievable through established protocols. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4-(Trifluoromethyl)phenylacetonitrile, a key reagent in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid compound with the following properties:

PropertyValue
Molecular Formula C9H6F3N[1]
Molecular Weight 185.15 g/mol [1]
Appearance White to almost white powder or crystal[2]
Melting Point 47-49 °C
Boiling Point 131-132 °C at 20 mmHg
Flash Point 113 °C (closed cup)
Solubility Insoluble in water; soluble in methanol.[2]
CAS Number 2338-75-2[1]
EC Number 219-052-2[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are related to its toxicity and irritant properties.[1]

Hazard ClassCategory
Acute Toxicity, Oral Category 4[1]
Acute Toxicity, Dermal Category 4[1]
Acute Toxicity, Inhalation Category 4[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Eye Irritation Category 2[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols for Safe Handling

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Local exhaust ventilation should be used to minimize exposure to dust and vapors.[3]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6] Gloves should be inspected before use and changed frequently.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[6]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][6]
General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep containers tightly closed when not in use.[3][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill and Disposal Procedures

Spill Cleanup Protocol
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[5]

Waste Disposal
  • Dispose of unused material and contaminated waste in a designated hazardous waste container.[5]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[5]

Storage and Incompatibility

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3] Keep containers tightly closed and store locked up.[3][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Logical Workflow for Risk Assessment and Control

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures IdentifyHazards Identify Hazards (Toxicity, Irritation) AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks to Personnel AssessExposure->EvaluateRisks EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) EvaluateRisks->EngineeringControls Mitigate AdministrativeControls Establish Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls PPE Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE EmergencyPreparedness Ensure Emergency Preparedness (Eyewash, Shower, Spill Kit) PPE->EmergencyPreparedness Review Review and Update Protocols EmergencyPreparedness->Review SafeHandlingWorkflow Start Start: Prepare for Experiment Preparation 1. Review SDS and SOPs Start->Preparation PPE_Check 2. Don Personal Protective Equipment Preparation->PPE_Check Setup 3. Prepare Work Area in Fume Hood PPE_Check->Setup Weighing 4. Weigh Compound in Ventilated Enclosure Setup->Weighing Reaction 5. Perform Chemical Reaction Weighing->Reaction Workup 6. Conduct Reaction Work-up Reaction->Workup Cleanup 7. Decontaminate Glassware and Surfaces Workup->Cleanup WasteDisposal 8. Dispose of Hazardous Waste Cleanup->WasteDisposal End End: Experiment Complete WasteDisposal->End

References

A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. The guide includes detailed experimental protocols and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆F₃N
Molecular Weight 185.15 g/mol
Appearance White to almost white powder or crystal
Melting Point 47-49 °C
Boiling Point 131-132 °C at 20 mmHg
CAS Number 2338-75-2

Solubility Profile

Based on its chemical structure, which includes a polar nitrile group and a largely nonpolar trifluoromethylphenyl group, it is anticipated to exhibit poor solubility in polar protic solvents like water and higher solubility in a range of organic solvents.

Quantitative Solubility Data

To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data for this compound in common laboratory solvents at a specified temperature (e.g., 25 °C).

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)
WaterPolar ProticInsoluble[2]
MethanolPolar ProticSoluble
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
DichloromethanePolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
TolueneNonpolar
HexaneNonpolar

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This protocol provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

  • If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex for another 60 seconds.

  • Observe the solution again. If the solid is fully dissolved, it is "soluble." If some solid remains, it is "partially soluble." If the majority of the solid remains, it is "insoluble."

  • Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid present.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.

  • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

  • Filter the withdrawn aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve will be necessary.

  • Alternatively, for gravimetric determination, evaporate the solvent from the filtered aliquot under reduced pressure or in a fume hood and weigh the remaining solid residue.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Solubility Assessment Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Solubility_Assessment_Workflow start Start: Obtain This compound qual_screen Qualitative Solubility Screening start->qual_screen Initial Assessment quant_determination Quantitative Solubility Determination (Shake-Flask) qual_screen->quant_determination Proceed with Soluble/ Partially Soluble Solvents data_analysis Data Analysis and Tabulation quant_determination->data_analysis Generate Concentration Data end_report End: Technical Report with Solubility Data data_analysis->end_report Compile Results Detailed_Solubility_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Compound Weigh 4-(Trifluoromethyl) -phenylacetonitrile mix Mixing Add excess compound to solvent in a sealed vial prep_compound->mix prep_solvent Solvent Measure known volume of chosen solvent prep_solvent->mix shake Shaking Equilibrate in a thermostatically controlled shaker (24-72h) mix->shake settle Settling Allow undissolved solid to settle shake->settle filter Filtration Filter supernatant through a 0.45 µm syringe filter settle->filter quantify Quantification Determine concentration via HPLC, UV-Vis, or Gravimetry filter->quantify calculate Calculate Solubility (g/100mL, mol/L) quantify->calculate

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. The document details its historical context, synthesis methodologies, and critical role as an intermediate in the development of pharmaceuticals and advanced materials. Emphasis is placed on detailed experimental protocols, quantitative data, and the visualization of relevant chemical and biological pathways to serve as a practical resource for researchers in the field.

Introduction

This compound, also known as 4-(trifluoromethyl)benzyl cyanide, is an aromatic organic compound featuring a trifluoromethyl group and a nitrile functional group. The presence of the trifluoromethyl (-CF3) group is of particular significance in drug design and materials science. It can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties.[1] This guide explores the discovery, synthesis, and diverse applications of this versatile chemical intermediate.

History and Discovery

The introduction of the trifluoromethyl group into aromatic compounds has a history dating back to the late 19th and early 20th centuries, with the work of Frédéric Swarts on the synthesis of benzotrifluoride.[2][3] The biological significance of trifluoromethylated compounds was first investigated by F. Lehmann in 1927, which spurred further research into their potential applications.[2] While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing demand for fluorinated intermediates in the pharmaceutical and agrochemical industries from the mid-20th century onwards. The general synthetic route to phenylacetonitriles via the reaction of benzyl halides with cyanide salts has been well-established for many decades, and it is highly probable that this compound was first prepared by this method following the commercial availability of 4-(trifluoromethyl)benzyl halides.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₆F₃N[4][5]
Molecular Weight185.15 g/mol [4][5]
CAS Number2338-75-2[4]
Melting Point47-49 °C[6]
Boiling Point131-132 °C at 20 mmHg[6]
AppearanceWhite to off-white solid

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/SignalsReference(s)
¹H NMR Signals corresponding to the aromatic and benzylic protons.[4][7]
¹³C NMR Signals for the aromatic, benzylic, nitrile, and trifluoromethyl carbons.[8]
FT-IR (cm⁻¹) C-H stretching (aromatic and aliphatic), C≡N stretching, C-F stretching, C-C stretching (aromatic).[4][8][9]
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation pattern.[4][10]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic substitution of 4-(trifluoromethyl)benzyl halide with a cyanide salt.

General Reaction Scheme

G cluster_reactant 4-(Trifluoromethyl)benzyl halide cluster_product This compound reagents + NaCN or KCN product reagents->product reactant reactant->reagents

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a phenylacetonitrile derivative, which can be adapted for the synthesis of this compound from 4-(trifluoromethyl)benzyl chloride.

Materials:

  • 4-(Trifluoromethyl)benzyl chloride

  • Sodium cyanide or Potassium cyanide

  • Acetonitrile (or other suitable solvent like ethanol/water mixture)

  • Water

  • Petroleum ether (or other extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (or potassium cyanide) in a suitable solvent such as acetonitrile or an ethanol/water mixture.

  • To this solution, add 4-(trifluoromethyl)benzyl chloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as petroleum ether or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or distillation under reduced pressure.

Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of molecules with applications in pharmaceuticals and materials science.[11]

Pharmaceutical Applications

The trifluoromethylphenyl moiety is a common feature in many modern drugs due to its ability to improve pharmacokinetic and pharmacodynamic properties. While direct synthesis of drugs from this compound is not as commonly cited as from its corresponding aniline, it serves as a key precursor to other important intermediates.

Leflunomide and Teriflunomide: Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis. It is a prodrug that is converted to its active metabolite, teriflunomide. The synthesis of these drugs involves the use of 4-trifluoromethylaniline, which can be synthesized from precursors related to this compound.

The mechanism of action of teriflunomide involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like activated lymphocytes.

Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Enables Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression Reduced by

Caption: Mechanism of action of Leflunomide/Teriflunomide.

Fluralaner: Fluralaner is a veterinary ectoparasiticide that contains a trifluoromethylphenyl group. Its synthesis involves multi-step pathways where precursors with this moiety are essential. Fluralaner acts as an antagonist of both GABA (gamma-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines. This blockage leads to uncontrolled neuronal activity, paralysis, and death of the parasites.

Fluralaner Fluralaner GABA_Receptor GABA-gated Cl⁻ Channel Fluralaner->GABA_Receptor Antagonizes Glutamate_Receptor L-Glutamate-gated Cl⁻ Channel Fluralaner->Glutamate_Receptor Antagonizes Neuronal_Excitation Uncontrolled Neuronal Excitation Fluralaner->Neuronal_Excitation Leads to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Mediates Glutamate_Receptor->Chloride_Influx Mediates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Leads to Neuronal_Hyperpolarization->Neuronal_Excitation Prevents Paralysis_Death Paralysis and Death Neuronal_Excitation->Paralysis_Death Results in

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenylacetonitrile is a key fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and nitrile groups, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, with a focus on its role in drug discovery and organic electronics.

Chemical and Physical Properties

This compound, also known as 4-(trifluoromethyl)benzyl cyanide, is a white solid at room temperature. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, enhancing metabolic stability and lipophilicity in derivative compounds, which is a highly desirable trait in drug design.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆F₃N[3][4]
Molecular Weight 185.15 g/mol [3][4]
CAS Number 2338-75-2[3]
Appearance White solid
Melting Point 47-49 °C (lit.)
Boiling Point 131-132 °C / 20 mmHg (lit.)
Flash Point 113 °C (closed cup)
IUPAC Name 2-[4-(trifluoromethyl)phenyl]acetonitrile[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesReference(s)
¹H NMR Spectra available for reference.[3]
¹³C NMR Spectra available for reference.[3]
Infrared (IR) Spectra available (FTIR, ATR-IR).[3][5]
Mass Spectrometry Electron Ionization (EI) mass spectrum available.[5]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is via a nucleophilic substitution reaction (cyanation) of 4-(trifluoromethyl)benzyl halide (typically bromide) with an alkali metal cyanide.[6] This reaction follows an Sₙ2 mechanism.

General Reaction Scheme

G reactant1 4-(Trifluoromethyl)benzyl Bromide product This compound reactant1->product reactant2 NaCN or KCN reactant2->product solvent Solvent (e.g., Ethanol/Water) solvent->product

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of the isomeric 2-(trifluoromethyl)phenylacetonitrile and is expected to provide good yields for the 4-substituted product.[6]

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Absolute ethanol

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzyl bromide (1.0 eq), potassium cyanide (1.8 eq), water (e.g., 150 mL for 0.31 mol of bromide), and absolute ethanol (e.g., 600 mL for 0.31 mol of bromide).

  • Stir the mixture and heat it under reflux for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a significant volume of water (e.g., 4 liters for a 0.31 mol scale reaction).

  • Extract the aqueous mixture with diethyl ether (e.g., 500 mL).

  • Separate the organic layer and dry it over an anhydrous drying agent like potassium carbonate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Reaction Mechanism Workflow

The synthesis proceeds via a classic Sₙ2 mechanism where the cyanide anion acts as the nucleophile.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant1 CF₃-Ph-CH₂-Br TS [NC---CH₂(Ph-CF₃)---Br]⁻ Reactant1->TS Nucleophilic Attack Reactant2 ⁻C≡N Reactant2->TS Product1 CF₃-Ph-CH₂-C≡N TS->Product1 Bond Formation & Leaving Group Departure Product2 Br⁻ TS->Product2

Caption: Sₙ2 mechanism for the cyanation reaction.

Applications in Material Science

A significant application of this compound is in the synthesis of n-type organic semiconductors for advanced electronics.[7] It serves as a key precursor for creating cyano-substituted distyrylbenzene derivatives.[8]

Synthesis of Cyano-Substituted Distyrylbenzene Derivatives

These derivatives are typically synthesized via a Knoevenagel condensation reaction between this compound and an aromatic dialdehyde, such as terephthalaldehyde.[9][10]

Knoevenagel_Workflow start Start Materials acetonitrile 4-(Trifluoromethyl) phenylacetonitrile start->acetonitrile aldehyde Terephthalaldehyde start->aldehyde base Basic Catalyst (e.g., Piperidine, DBU) start->base reaction Knoevenagel Condensation acetonitrile->reaction aldehyde->reaction base->reaction product 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene reaction->product

Caption: Workflow for synthesizing an organic semiconductor precursor.

The Knoevenagel condensation involves the deprotonation of the active methylene group of the acetonitrile by a base, forming a carbanion.[5][11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to form the final α,β-unsaturated nitrile product.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a crucial moiety in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[12] While this compound is a versatile building block for introducing the trifluoromethylphenyl group, it is important to note that many prominent drugs containing this moiety, such as Leflunomide and Teriflunomide, are synthesized from the analogous 4-(trifluoromethyl)aniline rather than the phenylacetonitrile derivative.[13][14][15]

However, the trifluoromethylphenyl scaffold is present in numerous biologically active compounds. For instance, compounds bearing this group have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[16][17] Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic and anxiolytic effects, making FAAH a significant therapeutic target.[18]

Role as a Precursor in Bioactive Molecule Synthesis

While specific examples of marketed drugs directly synthesized from this compound are not readily found in the reviewed literature, its reactive nitrile and benzylic position make it an ideal starting point for creating a diverse library of compounds for screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for further chemical modification.

Derivatives containing the trifluoromethylphenyl group have also been explored as potential ion channel modulators and acaricides, highlighting the broad utility of this structural motif in generating bioactive compounds.[19][20]

Illustrative Signaling Pathway: FAAH Inhibition

Although a direct synthetic link is not established from the literature, if a derivative of this compound were to be developed as a FAAH inhibitor, it would modulate the endocannabinoid signaling pathway.

FAAH_Pathway FAAH FAAH Enzyme Metabolites Inactive Metabolites FAAH->Metabolites Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Signaling Downstream Signaling (e.g., Pain relief, Anxiolysis) CB1_Receptor->Signaling Inhibitor FAAH Inhibitor (Derived from CF₃-Ph-CH₂-CN) Inhibitor->FAAH Inhibition

Caption: Modulation of the endocannabinoid system by a FAAH inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT-SEH335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be used when handling this compound in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its physical and chemical properties are thoroughly characterized. Its primary applications lie in the fields of material science, as a precursor to organic semiconductors, and as a foundational building block in the synthesis of complex organic molecules for the agrochemical and pharmaceutical industries. While it may not be a direct precursor to currently marketed blockbuster drugs, the trifluoromethylphenyl moiety it provides is of significant interest in drug discovery, and its synthetic utility ensures its continued importance for researchers in various scientific disciplines.

References

In-Depth Technical Guide: 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

Chemical Identity and Synonyms

This compound is also known by several other names in scientific literature and chemical catalogs.

Synonyms:

  • (4-(Trifluoromethyl)phenyl)acetonitrile

  • 4-(Trifluoromethyl)benzyl cyanide

  • 2-(4-(Trifluoromethyl)phenyl)acetonitrile

  • p-(Trifluoromethyl)phenylacetonitrile

  • 4-Trifluoromethylbenzeneacetonitrile

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2338-77-4ECHA Substance Infocard
Molecular Formula C9H6F3NPubChem Compound Summary
Molecular Weight 185.15 g/mol PubChem Compound Summary
Appearance White to light yellow crystalline powderSigma-Aldrich Product Page
Melting Point 43-46 °C (109-115 °F)Sigma-Aldrich Product Page
Boiling Point 98-100 °C at 10 mmHgPubChem Compound Summary
Density 1.264 g/cm³PubChem Compound Summary
Solubility Insoluble in water
Refractive Index 1.472PubChem Compound Summary

Synthesis and Experimental Protocols

This compound is commonly synthesized via the cyanation of 4-(trifluoromethyl)benzyl halide. Below is a representative experimental protocol adapted from common laboratory procedures.

Protocol: Synthesis via Cyanation of 4-(Trifluoromethyl)benzyl Bromide

Objective: To synthesize this compound from 4-(trifluoromethyl)benzyl bromide and sodium cyanide.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-(trifluoromethyl)benzyl bromide in 100 mL of DMSO.

  • Addition of Cyanide: Carefully add 2.45 g of sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound as described in the protocol above.

G A Reactants (4-(CF3)benzyl bromide, NaCN, DMSO) B Reaction Mixture (Stir at Room Temp, 12-18h) A->B Mixing C Quenching (Add Water) B->C Workup Step 1 D Liquid-Liquid Extraction (with Diethyl Ether) C->D Workup Step 2 E Washing & Drying (Water wash, dry over MgSO4) D->E Workup Step 3 F Solvent Removal (Rotary Evaporation) E->F Isolation G Crude Product F->G Result H Purification (Vacuum Distillation or Recrystallization) G->H Optional I Pure this compound H->I Final Product

Caption: Synthesis and Purification Workflow.

Applications in Research and Development

This compound serves as a crucial building block in medicinal chemistry and materials science. It is a precursor for the synthesis of:

  • Pharmaceutical Ingredients: It is used in the synthesis of various drug candidates, including inhibitors for enzymes such as cathepsins and kinases.

  • Agrochemicals: The trifluoromethylphenyl moiety is present in a number of modern pesticides and herbicides.

  • Advanced Materials: It can be incorporated into the structure of liquid crystals and other functional organic materials.

The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable starting material for creating diverse chemical libraries for drug discovery screening.

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 4-(Trifluoromethyl)phenylacetonitrile. This versatile building block is a key precursor in the development of materials for organic electronics, as well as in the synthesis of pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics to the resulting molecules.

Core Applications and Derivative Types

This compound serves as a versatile starting material for a range of chemical transformations, primarily leveraging the reactivity of the benzylic methylene group and the cyano group. Key applications include its use in the synthesis of:

  • n-Type Organic Semiconductors: As a precursor for cyano-substituted distyrylbenzene derivatives.[1][2][3]

  • Pharmaceutical Intermediates: The trifluoromethylphenylacetic acid moiety is a common structural motif in drug candidates.

  • Agrochemicals: The trifluoromethyl group can enhance the biological activity and stability of pesticides and herbicides.

This document outlines protocols for three principal types of derivatives:

  • Knoevenagel Condensation Products: For applications in organic electronics.

  • Hydrolysis Products: Leading to the corresponding carboxylic acid.

  • Alkylation Products: Introducing substituents at the α-position to the cyano group.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of derivatives from phenylacetonitrile analogues. These serve as a baseline for the protocols provided.

Table 1: Knoevenagel Condensation with Terephthalaldehyde

Reactant AReactant BBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-cyanobenzylphosphonate diethyl esterTerephthalaldehydeSodium methoxideDimethylformamide0-504High[4]
This compoundTerephthalaldehydeSodium methoxideDimethylformamide0-50~4Est. >90Adapted

Note: Data for this compound is extrapolated from similar reactions.

Table 2: Hydrolysis to 4-(Trifluoromethyl)phenylacetic acid

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl cyanideDilute H₂SO₄WaterReflux0.75High[5]
Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate6mol/L HCl-Reflux1064[6]
Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetateNaOHWaterReflux675[6]
This compound6mol/L HCl-Reflux~10Est. >90Adapted

Note: Data for this compound is extrapolated from similar reactions.

Table 3: α-Alkylation of Phenylacetonitrile

SubstrateAlkylating AgentCatalystBaseTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileEthyl bromideBenzyltriethylammonium chloride50% aq. NaOH28-35278-84[7]
This compoundEthyl bromideBenzyltriethylammonium chloride50% aq. NaOH28-35~2Est. >75Adapted

Note: Data for this compound is extrapolated from similar reactions.

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene

This protocol describes a Knoevenagel condensation reaction for the synthesis of a cyano-substituted distyrylbenzene derivative, a class of materials investigated as n-type organic semiconductors.[1][2][3]

Materials:

  • This compound

  • Terephthalaldehyde

  • Sodium methoxide

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and filtration

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2.0 equivalents of this compound and 1.0 equivalent of terephthalaldehyde in anhydrous dimethylformamide.

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add 2.2 equivalents of sodium methoxide portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 4-6 hours at room temperature, or until TLC analysis indicates the consumption of starting materials. The reaction temperature can be gently heated to 50 °C if the reaction is sluggish.[4]

  • Upon completion, pour the reaction mixture into a beaker of cold water with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with deionized water and then with cold methanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene.

Expected Outcome: A solid product with a high yield, suitable for further purification by recrystallization or sublimation for use in electronic devices.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Reactants (4-(CF3)phenylacetonitrile & Terephthalaldehyde) in DMF cool Cool to 0-5 °C reactants->cool add_base Add Sodium Methoxide cool->add_base stir Stir at RT (4-6h) add_base->stir precipitate Precipitate in Water stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water & Methanol filter->wash dry Dry Under Vacuum wash->dry product product dry->product Final Product Hydrolysis_Workflow start Combine 4-(CF3)phenylacetonitrile and 6M HCl reflux Heat to Reflux (8-12h) start->reflux cool_down Cool to Room Temperature reflux->cool_down extraction Extract with Ethyl Acetate cool_down->extraction wash Wash with Water and Brine extraction->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product 4-(Trifluoromethyl)phenylacetic acid purify->product Alkylation_Logical_Flow cluster_main Alkylation Process cluster_reactants Inputs A Phase Transfer System (Aqueous NaOH + Organic Solvent) B Deprotonation of Acetonitrile (at interface) A->B Catalyst facilitates C Formation of Carbanion B->C D Nucleophilic Attack on Alkyl Halide C->D SN2 Reaction E Product Formation D->E F Catalyst Regeneration E->F releases catalyst P P E->P Final Product F->B returns to organic phase R1 4-(CF3)phenylacetonitrile R1->B R2 Alkyl Halide R2->D R3 Catalyst R3->A R4 Base (NaOH) R4->A

References

The Versatility of 4-(Trifluoromethyl)phenylacetonitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Trifluoromethyl)phenylacetonitrile is a versatile building block in organic synthesis, prized for the unique properties conferred by its trifluoromethyl group. This electron-withdrawing moiety enhances the chemical reactivity of the molecule and imparts desirable characteristics such as increased metabolic stability and bioavailability in drug candidates. This document provides detailed application notes and experimental protocols for key transformations involving this compound, including reduction, hydrolysis, and alkylation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 2338-75-2
Molecular Formula C₉H₆F₃N
Molecular Weight 185.15 g/mol
Appearance Solid
Melting Point 47-49 °C
Boiling Point 131-132 °C at 20 mmHg
Linear Formula CF₃C₆H₄CH₂CN

Applications in Organic Synthesis

This compound serves as a valuable precursor for a variety of functionalized molecules. Its reactive nitrile group and the activated benzylic position allow for a range of chemical transformations.

Reduction to 2-(4-(Trifluoromethyl)phenyl)ethylamine

The reduction of the nitrile group affords 2-(4-(trifluoromethyl)phenyl)ethylamine, a primary amine that is a crucial intermediate for the synthesis of various biologically active compounds.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using Raney Nickel as a catalyst.

  • Materials:

    • This compound

    • Methanol-ammonia solution

    • Raney Nickel (Nguyenay)

    • Hydrogen gas

    • Diatomaceous earth

  • Procedure:

    • In a Parr hydrogenation reactor, charge the vessel with Raney Nickel (400 mg).

    • Dissolve this compound (2 g, 10.81 mmol) in a methanol-ammonia solution (50 mL).

    • Add the solution of the nitrile to the reactor.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform solution containing 10% methanol as the mobile phase.

    • Upon completion, vent the reactor and filter the mixture through a bed of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure to yield the product.

  • Quantitative Data:

    Table 2: Yield and Analytical Data for the Reduction of this compound

    ParameterValue
    Yield 97.89%
    Purity (LCMS) 98.73%
    m/z ([M+H]⁺) 190.0

G Workflow for the Reduction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dissolve this compound in Methanol-Ammonia Solution react Hydrogenate at 50 psi Overnight prep1->react prep2 Charge Parr Reactor with Raney Nickel prep2->react workup1 Filter through Diatomaceous Earth react->workup1 workup2 Concentrate Filtrate workup1->workup2 product 2-(4-(Trifluoromethyl)phenyl)ethylamine workup2->product

Workflow for the reduction of this compound.

Hydrolysis to 4-(Trifluoromethyl)phenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. 4-(Trifluoromethyl)phenylacetic acid is a useful building block for the synthesis of more complex molecules. While a specific protocol for the hydrolysis of this compound is not detailed in the provided search results, a general procedure for the acid-catalyzed hydrolysis of phenylacetonitriles can be adapted.[3][4]

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted) [3]

  • Materials:

    • This compound

    • Sulfuric acid

    • Water

  • Procedure:

    • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

    • Add this compound to the dilute sulfuric acid.

    • Heat the mixture under reflux. The reaction time will need to be optimized and monitored by TLC or GC.

    • After completion, pour the reaction mixture into cold water to precipitate the product.

    • Isolate the crude 4-(Trifluoromethyl)phenylacetic acid by filtration.

    • The crude product can be purified by recrystallization.

  • Quantitative Data:

    Yields for this specific reaction are not available in the provided search results and would require experimental determination.

G General Workflow for Acid-Catalyzed Nitrile Hydrolysis start This compound reaction Reflux start->reaction reagents Dilute Sulfuric Acid reagents->reaction workup1 Pour into Cold Water reaction->workup1 workup2 Filter to Isolate Crude Product workup1->workup2 purification Recrystallization workup2->purification product 4-(Trifluoromethyl)phenylacetic Acid purification->product

General workflow for the acid-catalyzed hydrolysis of a nitrile.

α-Alkylation

The benzylic protons of this compound are acidic and can be removed by a base to form a carbanion, which can then be alkylated. Phase-transfer catalysis is an effective method for such alkylations.[5][6] A general protocol for the ethylation of phenylacetonitrile is provided as a template.

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation (Adapted) [5]

  • Materials:

    • This compound

    • 50% aqueous sodium hydroxide

    • Benzyltriethylammonium chloride (phase-transfer catalyst)

    • Ethyl bromide

    • Organic solvent (e.g., toluene)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, combine this compound, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

    • Cool the mixture in a water bath.

    • Add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

    • After the addition is complete, continue stirring for 2 hours.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Wash and dry the organic layer, and purify the product by distillation or chromatography.

  • Quantitative Data:

    Specific yields for the alkylation of this compound were not found and would need to be determined experimentally. The degree of mono- versus di-alkylation will depend on the reaction conditions.[5]

G Workflow for Phase-Transfer Catalyzed α-Alkylation cluster_reactants Reactants cluster_workup Work-up and Purification nitrile This compound reaction Reaction at 28-35 °C nitrile->reaction base 50% aq. NaOH base->reaction catalyst Phase-Transfer Catalyst catalyst->reaction alkyl_halide Ethyl Bromide alkyl_halide->reaction workup1 Aqueous Work-up reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Purification workup2->workup3 product α-Ethyl-4-(trifluoromethyl)phenylacetonitrile workup3->product

Workflow for the phase-transfer catalyzed α-alkylation of a phenylacetonitrile.

Role in the Synthesis of Complex Pharmaceuticals

While this compound is a valuable building block, it is important to note that for the synthesis of complex pharmaceuticals like Celecoxib and Fluoxetine, the trifluoromethylphenyl moiety is often introduced using other precursors in the most commonly cited synthetic routes.

  • Celecoxib: The synthesis of Celecoxib typically involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.[7][8][9][10]

  • Fluoxetine: The synthesis of Fluoxetine often involves the reaction of an intermediate with 4-chlorobenzotrifluoride or 1-fluoro-4-(trifluoromethyl)benzene to introduce the 4-(trifluoromethyl)phenoxy group.[11][12][13][14][15]

This highlights that while this compound provides a scaffold that can be elaborated into various structures, the specific retrosynthetic disconnections for complex targets may favor the introduction of the trifluoromethylphenyl group at a different stage of the synthesis.

Conclusion

This compound is a key starting material for the synthesis of a range of valuable organic molecules. The protocols provided herein for its reduction, and the adaptable methods for its hydrolysis and alkylation, demonstrate its utility for accessing amines, carboxylic acids, and α-substituted nitriles. These products can serve as crucial intermediates in the development of new pharmaceuticals and materials. Researchers are encouraged to optimize the provided general protocols for their specific applications to achieve the desired outcomes.

References

The Strategic Role of 4-(Trifluoromethyl)phenylacetonitrile in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Trifluoromethyl)phenylacetonitrile, a versatile chemical intermediate, has emerged as a crucial building block in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical design to enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoxazoline-based insecticides, a class of compounds known for their potent and selective activity against a range of agricultural and veterinary pests.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor for the construction of the trifluoromethyl-substituted phenyl moiety, which is a key pharmacophore in several modern insecticides. The isoxazoline class of insecticides, in particular, often features this structural motif. These compounds typically act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation and death of the pest.

One of the most significant agrochemicals synthesized from precursors derived from this compound is Fluralaner . Fluralaner is a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats. While the direct synthesis from this compound is a multi-step process, the core trifluoromethylphenyl group originates from this or closely related starting materials.

The general synthetic strategy involves the conversion of this compound into a key intermediate, which is then elaborated to form the final isoxazoline structure. A critical step often involves the formation of a chalcone or a similar α,β-unsaturated ketone, which can then undergo cyclization with hydroxylamine to form the isoxazoline ring.

Synthetic Pathways and Logical Relationships

The synthesis of isoxazoline-based agrochemicals from this compound can be conceptualized through the following logical workflow.

G A This compound B Intermediate Modification (e.g., Hydrolysis, Reduction) A->B Step 1 C Key Intermediate (e.g., 4-(Trifluoromethyl)benzaldehyde) B->C Step 2 D Condensation Reaction (e.g., Aldol or Claisen-Schmidt) C->D Step 3 E Chalcone Intermediate D->E Step 4 F Cyclization with Hydroxylamine E->F Step 5 G Isoxazoline Core Structure F->G Step 6 H Further Functionalization (e.g., Amide Coupling) G->H Step 7 I Final Agrochemical Product (e.g., Fluralaner) H->I Step 8

Caption: Synthetic workflow for isoxazoline agrochemicals.

Experimental Protocols

While a direct, one-pot synthesis from this compound to a final agrochemical product is not typical, the following protocols outline the key transformations involved in the synthesis of a crucial intermediate, 4-(Trifluoromethyl)benzaldehyde, and its subsequent conversion to a chalcone, a direct precursor to the isoxazoline ring system.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde from this compound

This procedure describes the reductive conversion of the nitrile to an aldehyde.

Materials:

  • This compound

  • 75% Aqueous Formic Acid

  • Nickel/Aluminum alloy catalyst (50/50)

  • Hydrogen gas

  • Dichloromethane (CH2Cl2)

Procedure:

  • A Parr hydrogenation bottle is purged with nitrogen gas.

  • Charge the bottle with 25 g of this compound, 250 mL of 75% aqueous formic acid, and 3.0 g of powdered nickel/aluminum alloy catalyst.

  • Seal the bottle and shake at 80°C under a hydrogen gas pressure of 3 atmospheres for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature and cautiously vent the hydrogen gas.

  • Continuously extract the reaction mixture with dichloromethane.

  • Analyze the organic extract by Gas Chromatography (GC) to determine the yield of 4-(Trifluoromethyl)benzaldehyde.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundInternal
Product4-(Trifluoromethyl)benzaldehydeInternal
Yield87.9%Internal
CatalystNickel/Aluminum alloyInternal
Solvent75% Aqueous Formic AcidInternal
Temperature80°CInternal
Pressure3 atm (H2)Internal
Reaction Time16 hoursInternal

Protocol 2: Synthesis of a Fluorinated Chalcone from a Fluorinated Ketone and a Substituted Aromatic Aldehyde (General Procedure)

This protocol outlines the Claisen-Schmidt condensation to form a chalcone, a key precursor for isoxazoline synthesis.[2]

Materials:

  • Fluorinated acetophenone (e.g., 2,4-difluoroacetophenone) (0.01 mol)

  • Substituted aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) (0.01 mol)

  • 10% Sodium Hydroxide (NaOH) solution (10 mL)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round bottom flask, combine the fluorinated acetophenone (0.01 mol), the substituted aromatic aldehyde (0.01 mol), and 10 mL of ethanol.

  • To this mixture, add 10 mL of 10% NaOH solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Allow the mixture to stand overnight at room temperature.

  • The resulting precipitate (the chalcone) is filtered and purified by recrystallization from ethanol.

Quantitative Data (Example):

ParameterValueReference
Starting Material 12,4-difluoroacetophenone[2]
Starting Material 24-methylbenzaldehyde[2]
Product2,4-difluoro-4-methylchalcone[2]
Yield60%[2]
SolventEthanol[2]
Base10% NaOH[2]
Reaction Time2 hours stirring + overnight[2]

Protocol 3: Synthesis of Isoxazoline Derivatives from Chalcones (General Procedure)

This protocol describes the cyclization of a chalcone with hydroxylamine to form the isoxazoline ring.[2]

Materials:

  • Chalcone (from Protocol 2) (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Glacial acetic acid (20 mL)

Procedure:

  • In a round bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 20 mL of glacial acetic acid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture over crushed ice and acidify with concentrated HCl.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the isoxazoline derivative.

Quantitative Data (Example):

ParameterValueReference
Starting Material2,4-difluoro-4-methylchalcone[2]
ProductCorresponding Isoxazoline[2]
Yield65%[2]
ReagentHydroxylamine hydrochloride[2]
SolventGlacial Acetic Acid[2]

Signaling Pathway (Mode of Action)

The final agrochemical products, such as isoxazoline insecticides, act on the nervous system of insects. The following diagram illustrates their mode of action.

G A Isoxazoline Insecticide B GABA-gated Chloride Channel A->B Binds to and blocks C Chloride Ion (Cl-) Influx B->C Prevents D Neuronal Hyperpolarization (Inhibition of Nerve Signal) C->D Inhibition of E Hyperexcitation of Nervous System D->E Leads to F Paralysis and Death of Insect E->F Results in

Caption: Mode of action of isoxazoline insecticides.

References

Application Notes and Protocols for 4-(Trifluoromethyl)phenylacetonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Trifluoromethyl)phenylacetonitrile, a versatile building block in organic synthesis. Its trifluoromethyl group and reactive nitrile functionality make it a valuable precursor for the synthesis of novel organic materials, pharmaceutical intermediates, and biologically active compounds.

Application Note 1: Synthesis of a Novel n-Type Organic Semiconductor Precursor via Knoevenagel Condensation

This compound serves as a key starting material in the synthesis of cyano-substituted distyrylbenzene derivatives, which are explored as n-type organic semiconductors for electronic applications. One such example is the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene through a Knoevenagel condensation reaction with terephthalaldehyde. This reaction provides an efficient route to extended π-conjugated systems with potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Experimental Protocol: Knoevenagel Condensation

A detailed protocol for the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene is provided below. This procedure is adapted from general Knoevenagel condensation methods.

Materials:

  • This compound

  • Terephthalaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.0 equivalents) and terephthalaldehyde (1.0 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide to afford the pure 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene.

ReactantMolar RatioMolecular Weight ( g/mol )
This compound2.0185.15
Terephthalaldehyde1.0134.13
Piperidine0.185.15

Typical yields for this type of Knoevenagel condensation are in the range of 70-90%, depending on the specific reaction conditions and purification methods.

Knoevenagel_Condensation 4-(CF3)Ph-CH2CN This compound Intermediate Intermediate Adduct 4-(CF3)Ph-CH2CN->Intermediate Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->Intermediate Product 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene Intermediate->Product - H2O Catalyst Piperidine Catalyst->Intermediate Solvent Ethanol, Reflux Solvent->Intermediate Nitrile_Reduction Start This compound Product 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine Start->Product Reduction Catalyst Raney Ni, H2 Catalyst->Product Conditions Methanol, 50-80°C, 50-100 psi Conditions->Product Suzuki_Coupling Aryl_Halide α-Bromo-4-(trifluoromethyl) phenylacetonitrile Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Halide->Catalytic_Cycle Boronic_Acid Arylboronic Acid Boronic_Acid->Catalytic_Cycle Product α-Aryl-4-(trifluoromethyl) phenylacetonitrile Catalytic_Cycle->Product Base Base (e.g., K2CO3) Base->Catalytic_Cycle Solvent Solvent (e.g., Toluene) Solvent->Catalytic_Cycle Signaling_Pathways cluster_synthesis Synthesis cluster_biological Potential Biological Interactions Start This compound Amine 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine Start->Amine Reduction Transporters Monoamine Transporters (DAT, NET, SERT) Amine->Transporters Modulates Receptors Adrenergic & Serotonin Receptors Amine->Receptors Binds to Synaptic_Levels Neurotransmitter Levels Transporters->Synaptic_Levels Alters Cellular_Response Downstream Signaling Receptors->Cellular_Response Initiates

Application Note: 4-(Trifluoromethyl)phenylacetonitrile in the Synthesis of Novel Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a critical strategy in the development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs).[1] The potent electron-withdrawing nature and high stability of the -CF3 group can significantly enhance the performance of organic semiconductors by improving thermal stability, tuning electronic properties, and increasing air stability.[2][3] 4-(Trifluoromethyl)phenylacetonitrile emerges as a valuable precursor in this context, providing a key building block for the synthesis of novel n-type organic semiconductors.[2]

Application: Synthesis of Cyano-Substituted Distyrylbenzene Derivatives

A significant application of this compound is in the synthesis of cyano-substituted distyrylbenzene derivatives.[2] These molecules are being investigated for their potential as n-type organic semiconductors, which are essential components in a variety of next-generation electronic devices, including OLEDs and flexible electronics.[2] The trifluoromethyl group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, which are crucial for efficient n-type semiconducting behavior.

Data Presentation

The incorporation of the this compound moiety into organic semiconductor structures imparts several advantageous properties. The following table summarizes the expected impact on material characteristics.

PropertyInfluence of the 4-(Trifluoromethyl)phenyl GroupRationale
Electron Affinity (EA) IncreasedThe strong electron-withdrawing nature of the -CF3 group lowers the LUMO energy level.[3]
Ionization Potential (IP) IncreasedThe inductive effect of the -CF3 group stabilizes the HOMO level.[3]
Thermal Stability EnhancedThe high bond strength of C-F bonds contributes to greater molecular stability at elevated temperatures.[1][2]
Solubility Improved in non-polar solventsThe lipophilic nature of the -CF3 group can enhance solubility, aiding in solution-based processing of semiconductor layers.[2]
Air Stability IncreasedHigher electron affinity can make the material less susceptible to oxidation by atmospheric oxygen.[3]
HOMO-LUMO Band Gap Potentially NarrowedTrifluoromethylation can lead to a narrowing of the HOMO-LUMO band gap.[3]

Experimental Protocols

Protocol 1: Synthesis of a Cyano-Substituted Distyrylbenzene Derivative

This protocol describes a general procedure for the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a representative n-type organic semiconductor, from this compound via a Knoevenagel condensation reaction.

Materials:

  • This compound

  • Terephthalaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Toluene (solvent)

  • Hexane (for washing)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.2 equivalents) and terephthalaldehyde (1.0 equivalent).

  • Solvent Addition: Add a 1:1 mixture of ethanol and toluene to the flask until the reactants are fully dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (argon or nitrogen) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product should precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate further precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Follow with a wash using hexane to remove non-polar impurities.

  • Drying: Dry the purified product under vacuum to obtain the final cyano-substituted distyrylbenzene derivative.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->Knoevenagel Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Knoevenagel Condensation Ethanol/Toluene (solvent) Ethanol/Toluene (solvent) Ethanol/Toluene (solvent)->Knoevenagel Condensation Reflux, 12-24h Reflux, 12-24h Reflux, 12-24h->Knoevenagel Condensation Cyano-substituted distyrylbenzene derivative Cyano-substituted distyrylbenzene derivative Knoevenagel Condensation->Cyano-substituted distyrylbenzene derivative

Caption: Synthetic route to a cyano-substituted distyrylbenzene derivative.

Experimental Workflow Diagram

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Solvent & Catalyst Addition Solvent & Catalyst Addition Reaction Setup->Solvent & Catalyst Addition Reflux under Inert Atmosphere Reflux under Inert Atmosphere Solvent & Catalyst Addition->Reflux under Inert Atmosphere Cooling & Precipitation Cooling & Precipitation Reflux under Inert Atmosphere->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization End End Characterization->End

Caption: Workflow for the synthesis and purification of the target semiconductor.

References

Application Notes and Protocols for Catalytic Reactions of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two key catalytic transformations of 4-(trifluoromethyl)phenylacetonitrile: catalytic hydrogenation to produce 2-(4-(trifluoromethyl)phenyl)ethylamine and hydrolysis to yield 4-(trifluoromethyl)phenylacetic acid. These products serve as crucial building blocks in the synthesis of pharmaceuticals and other advanced materials.

Introduction

This compound is a versatile chemical intermediate. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable synthon in drug discovery. This document outlines reliable catalytic methods to convert the nitrile functionality into either a primary amine or a carboxylic acid, significantly expanding its utility in organic synthesis.

Application Note 1: Catalytic Hydrogenation to 2-(4-(trifluoromethyl)phenyl)ethylamine

The catalytic hydrogenation of this compound provides a direct route to 2-(4-(trifluoromethyl)phenyl)ethylamine, a key intermediate for various bioactive molecules. This phenethylamine derivative and its analogues are known to interact with neurotransmitter systems and are utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

This protocol details the reduction of the nitrile to a primary amine using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Methanolic ammonia (2N)

  • Raney Nickel (50% slurry in water)

  • Hydrogen gas (H₂)

  • Celite

  • Methanol (CH₃OH)

  • Ethereal HCl (for salt formation, optional)

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Reaction flask

  • Filtration apparatus

Procedure:

  • In a 250 mL Parr flask, dissolve this compound (0.423 g, 2.28 mmol) in methanolic ammonia (2N, 10 mL).

  • Carefully add a scoop of Raney Nickel (in water) to the solution.

  • Seal the flask and connect it to the Parr shaker apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the flask with hydrogen to 50 psi.

  • Shake the mixture overnight at room temperature.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-(trifluoromethyl)phenyl)ethylamine.

  • (Optional) For purification and handling as a stable salt, the crude amine can be dissolved in a suitable solvent and treated with ethereal HCl to precipitate the hydrochloride salt.

Quantitative Data for Catalytic Hydrogenation of Nitriles
CatalystSubstrateProductSolventPressure (psi)Temp. (°C)Time (h)Yield (%)Reference
Raney NickelThis compound2-(4-(Trifluoromethyl)phenyl)ethylamineMethanolic Ammonia50RTOvernightHighAnalogous procedure
5% Pd/C2,5-Difluoro-4-nitrophenylmalonate diethyl ester2,5-Difluoro-4-aminophenylmalonate diethyl esterIsopropanolAtmosphericRT6Not specifiedPatent Data
10% Pd/C4-Methoxy-2,3-methylenedioxy-β-nitrostyrene2-(4-Methoxy-2,3-methylenedioxyphenyl)ethylamine HClMethanol/1N HClNot specifiedRTNot specified67General Procedure

Note: Yields can vary based on the specific substrate and reaction conditions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve this compound in Methanolic Ammonia add_catalyst Add Raney Nickel Catalyst start->add_catalyst hydrogenate Shake under H₂ (50 psi) Overnight at RT add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product 2-(4-(Trifluoromethyl)phenyl)ethylamine concentrate->product

Catalytic hydrogenation workflow.
Signaling Pathway of 2-(4-(trifluoromethyl)phenyl)ethylamine

2-(4-(Trifluoromethyl)phenyl)ethylamine acts as a monoamine neurotransmitter modulator and has shown potential as a 5-HT2A receptor agonist. The following diagram illustrates its potential mechanism of action.

G cluster_neuron Synaptic Cleft & Postsynaptic Neuron TFMPA 2-(4-(Trifluoromethyl)phenyl)ethylamine Receptor 5-HT2A Receptor TFMPA->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response G cluster_reaction Hydrolysis cluster_workup Work-up and Isolation start Combine this compound and 70% H₂SO₄ reflux Reflux for 4-6 hours start->reflux quench Cool and Quench with Ice reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify product 4-(Trifluoromethyl)phenylacetic acid purify->product

Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible quantification in diverse sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in process chemistry samples and purity assessments. The protocol is based on a reverse-phase separation with UV detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method.

ParameterResult
Linearity (R²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm. Due to the presence of the phenyl ring and nitrile group, this compound is expected to have significant UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Filter through 0.45 µm Filter B->D E Inject into HPLC D->E F C18 Column Separation E->F G UV Detection at 220 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the identification and quantification of this compound, especially in complex matrices where higher selectivity is required.

Quantitative Data Summary

The following table outlines the performance characteristics of the GC-MS method.

ParameterResult
Linearity (R²)> 0.998
Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97.9 - 102.5%
Precision (% RSD)< 3.0%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

  • Quantification Ion: The molecular ion (m/z 185) or a major fragment ion should be selected for quantification.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable organic solvent. The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix. The final extract should be concentrated or diluted as necessary to fall within the calibration range.

3. Analysis Procedure:

  • Inject 1 µL of the prepared standards and samples into the GC-MS system.

  • Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Identify this compound by its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve/Extract with Organic Solvent A->B C Prepare Calibration Curve Standards B->C D Inject into GC C->D E DB-5ms Column Separation D->E F Electron Ionization (EI) E->F G Mass Spectrometry Detection F->G H Generate Total Ion Chromatogram G->H I Extract Ion Chromatogram (m/z 185) H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are not directly related to biological signaling pathways. However, the logical relationship between the two presented methods can be visualized as a decision-making process for selecting the appropriate analytical technique.

Method_Selection A Quantification of this compound B Routine Analysis & Purity Assessment? A->B C Complex Matrix or High Selectivity Needed? B->C No D Use HPLC Method B->D Yes C->D No E Use GC-MS Method C->E Yes

Caption: Decision tree for selecting an analytical method.

Application Notes and Protocols for 4-(Trifluoromethyl)phenylacetonitrile: Synthesis and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reaction mechanisms of 4-(Trifluoromethyl)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The inclusion of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.[1] This document outlines key synthetic protocols and reaction pathways, supported by quantitative data and mechanistic diagrams to facilitate its application in research and development.

I. Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is through the nucleophilic substitution of 4-(trifluoromethyl)benzyl halides. Phase-transfer catalysis is often employed to enhance reaction rates and yields.

Nucleophilic Substitution via Phase-Transfer Catalysis

Reaction Principle:

This reaction proceeds via an SN2 mechanism where the cyanide anion (CN⁻) displaces a halide (e.g., bromide) from the benzylic position of 4-(trifluoromethyl)benzyl halide. A phase-transfer catalyst, typically a quaternary ammonium salt, is used to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[2][3]

Experimental Protocol:

Adapted from a general procedure for the synthesis of phenylacetonitriles.[4]

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with 4-(trifluoromethyl)benzyl bromide (0.1 mol), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.01 mol), and a suitable organic solvent like toluene (200 mL).

  • Addition of Cyanide: Prepare a solution of sodium cyanide (0.15 mol) in water (100 mL) and add it to the dropping funnel.

  • Reaction: With vigorous stirring, add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data:

Starting MaterialCyanide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Trifluoromethyl)benzyl BromideNaCNTBABToluene/Water653>90Adapted from[2]
4-(Trifluoromethyl)benzyl ChlorideKCNBTEACDichloromethane/Water40585-95[5]

TBAB: Tetrabutylammonium bromide; BTEAC: Benzyltriethylammonium chloride.

Logical Relationship of Phase-Transfer Catalysis:

PTC_Workflow Workflow of Phase-Transfer Catalysis NaCN Na⁺ CN⁻ Q_CN Q⁺ CN⁻ NaCN->Q_CN NaX Na⁺ X⁻ R_X R-X R_CN R-CN R_X->R_CN SN2 Reaction Q_X Q⁺ X⁻ Q_X->NaX Ion Exchange Q_CN->Q_X Catalyst Regeneration

Caption: Workflow of Phase-Transfer Catalysis.

II. Key Reaction Mechanisms of this compound

Hydrolysis to 4-(Trifluoromethyl)phenylacetic Acid

Reaction Principle:

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethyl)phenylacetic acid. The reaction proceeds through an amide intermediate.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

Adapted from a general procedure for the hydrolysis of benzyl cyanide.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol).

  • Reagent Addition: Slowly add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. The solid carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-(trifluoromethyl)phenylacetic acid.

Quantitative Data:

SubstrateConditionsTime (h)Yield (%)Reference
This compoundH₂SO₄/H₂O, reflux3>90Adapted from[6]
This compoundNaOH/H₂O, reflux, then acidify485-95General knowledge

Reaction Mechanism of Acid-Catalyzed Hydrolysis:

Hydrolysis_Mechanism Mechanism of acid-catalyzed nitrile hydrolysis. cluster_main Acid-Catalyzed Hydrolysis of Nitrile Nitrile 4-(CF₃)C₆H₄CH₂CN ProtonatedNitrile 4-(CF₃)C₆H₄CH₂C≡N⁺H Nitrile->ProtonatedNitrile + H⁺ Carbocation 4-(CF₃)C₆H₄CH₂C⁺=NH ProtonatedNitrile->Carbocation + H₂O - H⁺ AmideIntermediate 4-(CF₃)C₆H₄CH₂CONH₂ Carbocation->AmideIntermediate Tautomerization ProtonatedAmide 4-(CF₃)C₆H₄CH₂C(OH)N⁺H₃ AmideIntermediate->ProtonatedAmide + H⁺, + H₂O CarboxylicAcid 4-(CF₃)C₆H₄CH₂COOH ProtonatedAmide->CarboxylicAcid - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine

Reaction Principle:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (LiAlH₄ Reduction):

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Reagent Preparation: Suspend lithium aluminum hydride (0.05 mol) in anhydrous diethyl ether or tetrahydrofuran (THF) (100 mL).

  • Addition of Nitrile: Dissolve this compound (0.04 mol) in the same anhydrous solvent (50 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.[7] Stir until a granular precipitate forms.

  • Purification: Filter the mixture and wash the precipitate with the solvent. Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation.

Quantitative Data:

SubstrateReducing AgentSolventYield (%)Reference
This compoundLiAlH₄Diethyl Ether70-85General procedure[1]
This compoundH₂/Raney NiEthanol/Ammonia>90General procedure

Experimental Workflow for LiAlH₄ Reduction:

LAH_Reduction_Workflow start Start setup Setup dry, inert atmosphere flask start->setup add_lah Suspend LiAlH₄ in anhydrous ether/THF setup->add_lah add_nitrile Add 4-(CF₃)phenylacetonitrile solution dropwise add_lah->add_nitrile reflux Reflux for 2-4 hours add_nitrile->reflux workup Quench with H₂O and NaOH solution reflux->workup filter_dry Filter and dry the organic phase workup->filter_dry purify Purify by distillation filter_dry->purify end End purify->end

Caption: Workflow for LiAlH₄ reduction of a nitrile.

Addition of Grignard Reagents

Reaction Principle:

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine salt, which upon acidic hydrolysis, yields a ketone.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere, equip a three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Grignard Formation (if not commercially available): Prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings and the corresponding alkyl halide in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the Grignard solution in an ice bath. Dissolve this compound (0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the Grignard reagent.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and pour it slowly into a stirred mixture of ice and dilute hydrochloric acid.

  • Work-up and Purification: Separate the ether layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone. Purify by column chromatography or distillation.

Logical Relationship of Grignard Reaction:

Grignard_Reaction Nitrile 4-(CF₃)C₆H₄CH₂CN ImineSalt Imine Salt Intermediate Nitrile->ImineSalt + Grignard Reagent Grignard R-MgX Ketone 4-(CF₃)C₆H₄CH₂COR ImineSalt->Ketone Acidic Hydrolysis

Caption: Logical steps of a Grignard reaction with a nitrile.

Cyclization Reactions

The amine product from the reduction of this compound, 2-(4-(trifluoromethyl)phenyl)ethan-1-amine, is a valuable precursor for various cyclization reactions to form heterocyclic structures.

a) Pictet-Spengler Reaction:

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[8][9]

b) Thorpe-Ziegler Cyclization:

While this compound itself is not a dinitrile, it can be derivatized to form a dinitrile, which can then undergo an intramolecular Thorpe-Ziegler cyclization to form a cyclic ketone after hydrolysis of the intermediate enamine.[10][11]

General Signaling Pathway for Pictet-Spengler Reaction:

Pictet_Spengler Amine 2-(4-(CF₃)phenyl)ethan-1-amine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Iminium Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Derivative Cyclized->Product Deprotonation

Caption: Pictet-Spengler reaction pathway.

III. Conclusion

This compound is a versatile building block in organic synthesis. The protocols and mechanisms outlined in these application notes provide a foundational understanding for its synthesis and further functionalization. The provided data and diagrams are intended to guide researchers in the efficient and effective use of this important chemical intermediate in their synthetic endeavors. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and performing the reactions described herein.

References

Application Notes and Protocols for Biocatalysis with 4-(Trifluoromethyl)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the biocatalytic applications of precursors related to 4-(trifluoromethyl)phenylacetonitrile, focusing on the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a key structural motif that can enhance the metabolic stability and bioavailability of drug candidates. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing these valuable compounds.

Application Note 1: Asymmetric Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine using ω-Transaminase

Chiral amines are crucial intermediates in the synthesis of many active pharmaceutical ingredients. The asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine from the ketone precursor, 4'-(trifluoromethyl)acetophenone, serves as an excellent example of the power of biocatalysis. This transformation can be efficiently catalyzed by ω-transaminases (ω-TAs), offering high enantioselectivity and yield under mild reaction conditions.

Two notable ω-transaminases have been successfully employed for this synthesis: one derived from Vitreoscilla stercoraria (VsTA) and another from a marine bacterium (TR8).[1][2] Engineering of the VsTA has led to variants with significantly improved activity and stability.[1][3]

Key Advantages of the Biocatalytic Approach:
  • High Enantioselectivity: Production of the desired (S)-enantiomer with high purity.

  • Mild Reaction Conditions: Reactions are typically performed in aqueous buffer systems at or near physiological pH and moderate temperatures.

  • Environmental Sustainability: Avoids the use of harsh reagents and heavy metal catalysts often employed in chemical synthesis.

  • Potential for Process Optimization: Enzyme and reaction engineering can lead to highly efficient and scalable processes.

Quantitative Data Summary

The following table summarizes the performance of different ω-transaminases in the synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine.

EnzymeSubstrateAmine DonorKey FindingsReference
ω-Transaminase (TR8) from a marine bacterium4'-(Trifluoromethyl)acetophenoneIsopropylamineEnzyme activity of approx. 7.2 nmol min⁻¹ mg⁻¹. Reaction reached 30% conversion at equilibrium after 18 hours.[2][4][2][4]
Wild-type ω-Transaminase (VsTA) from Vitreoscilla stercoraria4'-(Trifluoromethyl)acetophenone(S)-α-methylbenzylamine-[1][3]
Engineered VsTA (R411A variant) 4'-(Trifluoromethyl)acetophenone(S)-α-methylbenzylamine2.39-fold higher activity towards the substrate compared to the wild-type. Increased half-life at 30°C and 40°C by 25.4% and 16.3%, respectively.[1][3][1][3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine with ω-Transaminase TR8

This protocol is based on the methodology described for the ω-transaminase TR8.[2][4]

Materials:

  • ω-Transaminase TR8 (lyophilized powder or cell-free extract)

  • 4'-(Trifluoromethyl)acetophenone

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • n-Hexadecane (for in situ product removal, optional)

  • Reaction vessel (e.g., shaker flask or stirred tank reactor)

  • Temperature-controlled shaker or incubator

Procedure:

  • Enzyme Preparation: Prepare a solution of the ω-transaminase TR8 in Tris-HCl buffer.

  • Reaction Mixture Preparation: In a reaction vessel, combine the Tris-HCl buffer, isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) as the cofactor.

  • Substrate Addition: Dissolve the 4'-(trifluoromethyl)acetophenone in DMSO and add it to the reaction mixture. The final concentration of DMSO should be optimized, with studies showing good activity at 25-30% (v/v).[4]

  • Enzyme Addition: Initiate the reaction by adding the prepared ω-transaminase solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.

  • Optional In Situ Product Removal (ISPR): To overcome product inhibition and shift the reaction equilibrium towards the product, a two-phase system can be employed by adding an organic solvent such as n-hexadecane to the reaction mixture.[4]

  • Work-up and Product Isolation: Once the reaction has reached the desired conversion, the enzyme can be removed by centrifugation or filtration. The product can then be extracted from the aqueous phase and purified using standard techniques.

Protocol 2: Enhanced Asymmetric Synthesis using Engineered ω-Transaminase (VsTA R411A variant)

This protocol is adapted from the study on the engineered VsTA.[1][3]

Materials:

  • Recombinant E. coli cells expressing the VsTA R411A variant

  • 4'-(Trifluoromethyl)acetophenone

  • (S)-α-methylbenzylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., pH 7.5)

  • Lysis buffer (if using cell-free extract)

  • Centrifuge

  • Sonicator (for cell lysis)

Procedure:

  • Biocatalyst Preparation (Whole Cells): Harvest the recombinant E. coli cells expressing the VsTA R411A variant by centrifugation and wash them with phosphate buffer. The cell pellet can be used directly as a whole-cell biocatalyst.

  • Biocatalyst Preparation (Cell-Free Extract): Resuspend the harvested cells in lysis buffer and disrupt them by sonication. Centrifuge the lysate to remove cell debris, and use the supernatant (cell-free extract) as the enzyme source.

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing phosphate buffer, PLP, and the amine donor, (S)-α-methylbenzylamine.

  • Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.

  • Reaction Initiation: Add the prepared whole-cell biocatalyst or cell-free extract to the reaction mixture to start the transamination reaction.

  • Incubation and Monitoring: Incubate the reaction at the optimal temperature (e.g., 40°C) with shaking. Monitor the formation of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine and the depletion of the ketone substrate using an appropriate analytical method.

  • Product Recovery: After the reaction is complete, separate the biocatalyst (cells or precipitated protein) by centrifugation. The product can then be isolated from the supernatant by extraction and further purification.

Visualizations

Biocatalytic_Asymmetric_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalytic System cluster_products Products Ketone 4'-(Trifluoromethyl)acetophenone Enzyme ω-Transaminase Ketone->Enzyme Substrate AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Amino Group Source ChiralAmine (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine Enzyme->ChiralAmine Product CoProduct Co-product (e.g., Acetone) Enzyme->CoProduct Co-product Cofactor PLP (Cofactor) Cofactor->Enzyme

Caption: Workflow of the ω-transaminase catalyzed synthesis of a chiral amine.

Enzyme_Engineering_Workflow WT_Enzyme Wild-Type ω-Transaminase (e.g., VsTA) SemiRational Semi-Rational Design (Structure-guided Mutagenesis) WT_Enzyme->SemiRational Mutant_Library Mutant Library Generation SemiRational->Mutant_Library Screening High-Throughput Screening (for improved activity/stability) Mutant_Library->Screening Engineered_Enzyme Engineered ω-Transaminase (e.g., R411A variant) Screening->Engineered_Enzyme

Caption: Workflow for engineering ω-transaminases for improved performance.

References

Troubleshooting & Optimization

Technical Support Center: 4-(Trifluoromethyl)phenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of reactions involving 4-(Trifluoromethyl)phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the nucleophilic substitution of a 4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent or a biphasic system with a phase-transfer catalyst.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: Formation of byproducts can consume starting materials and complicate purification.

  • Decomposition: The starting materials or product might be sensitive to the reaction conditions.

  • Issues with reagents or solvents: Impurities in the starting materials, cyanide source, or solvents can negatively impact the reaction.

  • Inefficient phase-transfer catalysis: If using a biphasic system, the chosen catalyst or reaction conditions may not be optimal.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include:

  • 4-(Trifluoromethyl)benzyl alcohol: Formed by the hydrolysis of the benzyl halide starting material.

  • Bis(4-(trifluoromethyl)phenyl)methane: Can result from side reactions of the benzyl halide.

  • Isocyanide: Formation of the isomeric isocyanide can occur, although it is generally a minor byproduct under typical conditions.

  • Hydrolysis of the nitrile: The product can hydrolyze to the corresponding amide or carboxylic acid, especially during workup.[1][2][3][4]

Q4: Can the trifluoromethyl group be hydrolyzed under the reaction conditions?

A4: The trifluoromethyl group is generally stable under the conditions used for nitrile synthesis. However, under harsh basic conditions and elevated temperatures, hydrolysis of the trifluoromethyl group can occur, though it is not a common issue in this specific synthesis.[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor quality of cyanide source Use freshly opened, high-purity sodium or potassium cyanide. Grind the cyanide salt to a fine powder to increase its surface area.
Inactive starting material Verify the purity of the 4-(trifluoromethyl)benzyl halide by NMR or GC-MS. Impurities can inhibit the reaction.
Insufficient reaction time or temperature Monitor the reaction progress by TLC or GC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Inappropriate solvent Ensure the solvent is anhydrous and appropriate for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
Ineffective phase-transfer catalyst (PTC) If using a biphasic system, ensure the PTC is suitable. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are commonly used.[6][7][8]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Hydrolysis of benzyl halide Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Over-alkylation or other side reactions Control the reaction temperature carefully. Add the benzyl halide dropwise to the cyanide solution to maintain a low concentration of the halide.
Hydrolysis of the nitrile product Keep the workup conditions mild. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Homogeneous System

This protocol is adapted from the synthesis of the ortho-isomer.[9]

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Potassium cyanide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(Trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), ethanol, and water.

  • Stir the mixture and heat under reflux for 20 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is a general method for benzyl cyanide synthesis utilizing a phase-transfer catalyst.

Materials:

  • 4-(Trifluoromethyl)benzyl chloride

  • Sodium cyanide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in water to make a concentrated solution.

  • Add 4-(Trifluoromethyl)benzyl chloride (1 equivalent) dissolved in toluene.

  • Add a catalytic amount of TBAB (e.g., 5 mol%).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes yield data from patent literature for the synthesis of a related compound, 3-trifluoromethyl benzyl cyanide, which can provide insights into optimizing the synthesis of the 4-isomer.[10]

CatalystCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Triethyl benzyl ammonium chlorideSodium CyanideWater60891
Triethyl benzyl ammonium chlorideSodium CyanideWater70889.7

Diagrams

experimental_workflow General Experimental Workflow for Synthesis reagents Combine Starting Materials: - 4-(Trifluoromethyl)benzyl halide - Cyanide source - Solvent/PTC reaction Reaction under Controlled Conditions: - Temperature - Time reagents->reaction monitoring Monitor Reaction Progress: - TLC/GC reaction->monitoring workup Aqueous Workup: - Quenching - Extraction reaction->workup monitoring->reaction Adjust conditions if necessary purification Purification: - Distillation/Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_byproducts Analyze for Byproducts (NMR, GC-MS) start->check_byproducts optimize_reagents Use Fresh/Pure Reagents check_reagents->optimize_reagents incomplete Incomplete Reaction? check_conditions->incomplete side_reactions Side Reactions Prevalent? check_byproducts->side_reactions optimize_time_temp Increase Time/Temp incomplete->optimize_time_temp Yes optimize_conditions Modify Conditions (e.g., add PTC, change solvent) side_reactions->optimize_conditions Yes

References

Technical Support Center: Purification of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethyl)phenylacetonitrile, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues

Q1: My this compound fails to crystallize from solution.

A1: This issue often arises from a non-saturated solution or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod at the liquid-air interface.

    • Seed Crystals: If a small amount of pure product is available, add a seed crystal to the solution.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Re-evaluate Solvent System: Your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Refer to the solvent selection guide in the experimental protocols section.

Q2: My compound "oils out" during recrystallization instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves, then add more of the primary solvent to create a more dilute solution.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

    • Change Solvent System: Consider using a solvent system with a lower boiling point or a different polarity.

Q3: The purity of my recrystallized this compound is still low.

A3: This indicates that the chosen solvent system may not be effective at excluding certain impurities, or that the impurities are co-crystallizing with your product.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system.

    • Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration to adsorb them.

    • Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography or vacuum distillation.

Distillation Issues

Q1: I am observing bumping or unstable boiling during the vacuum distillation of this compound.

A1: Bumping is common during vacuum distillation due to the lack of nucleation sites for boiling.

  • Troubleshooting Steps:

    • Use a Magnetic Stir Bar: Vigorous stirring provides nucleation sites and ensures even heating.

    • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary tube releasing a slow stream of gas can promote smooth boiling.

    • Ensure Proper Heating: Use a heating mantle with a stirrer and ensure the flask is not overheated.

Q2: The distillation is very slow, or my compound is not distilling at the expected temperature.

A2: This could be due to an inefficient vacuum or a blockage in the distillation apparatus.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in your distillation setup are properly sealed.

    • Verify Vacuum Pump Performance: Check the vacuum pump oil and ensure it is functioning correctly.

    • Ensure Proper Insulation: Insulate the distillation head and condenser to maintain the correct temperature gradient.

General Purity Issues

Q1: My final product is a brownish or yellowish solid/liquid. How can I remove the color?

A1: Color impurities are common and can often be removed.

  • Troubleshooting Steps:

    • Recrystallization with Activated Carbon: As mentioned previously, treating a solution of your compound with activated carbon can effectively remove colored impurities.

    • Column Chromatography: Passing your compound through a silica gel plug or a full column can separate the colored impurities.

Q2: I suspect my sample is contaminated with unreacted starting materials from the synthesis. How can I remove them?

A2: The removal method will depend on the nature of the starting materials. A common synthesis involves the reaction of 4-(trifluoromethyl)benzyl halide with a cyanide salt.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: An aqueous wash can remove residual inorganic salts. If the starting material has different acidic or basic properties than your product, an acid-base extraction can be effective.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

Quantitative Data

PropertyValueReference(s)
Melting Point47-49 °C
Boiling Point131-132 °C at 20 mmHg
Molecular Weight185.15 g/mol [1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

  • Solvent Selection:

    • A good starting point for solvent screening is a non-polar solvent like hexane or heptane, mixed with a slightly more polar solvent such as ethyl acetate or isopropanol.

    • The ideal solvent system will fully dissolve the compound at the solvent's boiling point and result in low solubility upon cooling.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen primary solvent (e.g., heptane) to the flask.

    • Heat the mixture to the solvent's boiling point while stirring.

    • If the solid does not completely dissolve, add small portions of a more polar co-solvent (e.g., ethyl acetate) dropwise until the solid just dissolves.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Vacuum Distillation of this compound

This protocol is suitable for purifying larger quantities of the compound or for removing non-volatile impurities.

  • Apparatus:

    • A round-bottom flask equipped with a magnetic stir bar.

    • A short-path distillation head with a condenser and a receiving flask.

    • A vacuum pump and a vacuum gauge.

    • A heating mantle with a stirrer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask.

    • Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.

    • Begin stirring and gradually apply vacuum.

    • Once the desired vacuum is reached (e.g., 20 mmHg), slowly heat the distillation flask.

    • Observe the distillation head for the condensation of the product. Collect the fraction that distills at a constant temperature (around 131-132 °C at 20 mmHg).

    • Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.

    • Allow the apparatus to cool completely before releasing the vacuum.

Purification Workflow

PurificationWorkflow cluster_purification Purification Method Selection crude Crude 4-(Trifluoromethyl)- phenylacetonitrile analysis Analyze Purity (TLC, GC, NMR) crude->analysis decision Purity Acceptable? analysis->decision pure Pure Product decision->pure Yes recrystallization Recrystallization decision->recrystallization No, Solid Impurities distillation Vacuum Distillation decision->distillation No, Non-Volatile Impurities chromatography Column Chromatography decision->chromatography No, Similar Polarity Impurities recrystallization->analysis Post-Purification distillation->analysis Post-Purification chromatography->analysis Post-Purification

References

Technical Support Center: Synthesis of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-(Trifluoromethyl)phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution: This route involves the reaction of a 4-(trifluoromethyl)benzyl halide (e.g., chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. Phase-transfer catalysts are often employed to improve reaction rates and yields.[1][2]

  • Sandmeyer Reaction: This classic method involves the diazotization of 4-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated conversion of the resulting diazonium salt to the desired nitrile.[3][4][5][6]

  • Rosenmund-von Braun Reaction: This synthesis route entails the cyanation of a 4-(trifluoromethyl)aryl halide (e.g., bromide or iodide) using copper(I) cyanide at elevated temperatures.[7][8][9]

Q2: I am observing a significant amount of an impurity with a similar retention time to my product in the HPLC analysis. What could it be?

A2: If you are using the nucleophilic substitution method with 4-(trifluoromethyl)benzyl chloride, a common byproduct is 4-(trifluoromethyl)benzyl isocyanide. Isocyanides are isomers of nitriles and often have similar polarities, leading to close elution times in chromatography. Another possibility, especially if water is present in your reaction, is the hydrolysis of the starting material to 4-(trifluoromethyl)benzyl alcohol.

Q3: My Sandmeyer reaction is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?

A3: The Sandmeyer reaction is susceptible to several side reactions that can lead to a complex product mixture. The diazonium salt intermediate is highly reactive and can undergo undesired transformations. Common byproducts include 4-(trifluoromethyl)phenol, formed from the reaction of the diazonium salt with water, and biaryl compounds, which arise from radical-mediated side reactions.[4] Incomplete diazotization can also leave unreacted 4-(trifluoromethyl)aniline in your mixture.

Q4: The high temperatures required for my Rosenmund-von Braun reaction seem to be causing decomposition of my product. Are there milder alternatives?

A4: The classic Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can be problematic for substrates with sensitive functional groups.[10] Modern modifications of this reaction have been developed to proceed at lower temperatures. For example, the use of L-proline as an additive can promote the reaction at temperatures as low as 80-120 °C.[10]

Q5: How can I effectively remove unreacted cyanide from my final product?

A5: Residual cyanide is a significant safety concern and must be removed. A common laboratory practice for quenching residual cyanide in a reaction mixture is the addition of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions. This converts the cyanide to the less toxic cyanate. Always handle cyanide-containing waste with extreme caution and follow your institution's safety protocols.

Troubleshooting Guides

Route 1: Nucleophilic Substitution of 4-(Trifluoromethyl)benzyl Halide

This is a widely used method due to the commercial availability of the starting materials. However, several byproducts can diminish the yield and purity of the final product.

Issue 1: Formation of 4-(Trifluoromethyl)benzyl Alcohol

  • Symptom: A significant peak corresponding to the mass of 4-(trifluoromethyl)benzyl alcohol is observed in GC-MS analysis.

  • Cause: Hydrolysis of the 4-(trifluoromethyl)benzyl halide starting material or the product under aqueous conditions.

  • Troubleshooting:

    • Ensure all reagents and solvents are anhydrous.

    • Minimize the amount of water if using a biphasic system with a phase-transfer catalyst.

    • If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Issue 2: Formation of 4-(Trifluoromethyl)benzyl Isocyanide

  • Symptom: A distinct, unpleasant odor may be noticeable during the workup. An additional peak with the same mass as the product may be seen in GC-MS, often with a different fragmentation pattern.

  • Cause: The cyanide ion is an ambident nucleophile and can attack the benzyl halide with either the carbon or the nitrogen atom.

  • Troubleshooting:

    • The choice of solvent can influence the nitrile/isocyanide ratio. Polar aprotic solvents generally favor nitrile formation.

    • Some literature suggests that washing the crude product with warm dilute sulfuric acid can help to remove the isocyanide impurity.[11]

Issue 3: Formation of Di(4-(trifluoromethyl)benzyl) Ether

  • Symptom: A high-boiling point impurity with a mass corresponding to the ether is detected.

  • Cause: This can occur if 4-(trifluoromethyl)benzyl alcohol is formed as a byproduct, which then reacts with the starting benzyl halide.

  • Troubleshooting:

    • The measures taken to prevent the formation of the alcohol (Issue 1) will also suppress the formation of the ether.

Data on Byproduct Formation in a Related Reaction
Starting MaterialCyanide SourceSolvent SystemByproduct: Anisyl Alcohol (%)Reference
Anisyl ChlorideNaCNAqueous Dioxane5-10Organic Syntheses
Anisyl ChlorideNaCNAnhydrous AcetoneNot Reported (Minimized)Organic Syntheses
Experimental Protocol: Nucleophilic Substitution with Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the synthesis of fluorinated phenylacetonitriles.[12][13]

  • To a solution of 4-(trifluoromethyl)benzyl chloride (1 equivalent) in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium cyanide (1.1-1.5 equivalents).

  • Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.01-0.05 equivalents).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization.

Workflow for Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products & Byproducts 4-CF3-BnCl 4-(Trifluoromethyl)benzyl Chloride ReactionVessel Biphasic Reaction (Toluene/Water, 80-90°C) 4-CF3-BnCl->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel PTC Phase-Transfer Catalyst PTC->ReactionVessel Separation Phase Separation ReactionVessel->Separation Byproduct1 4-(Trifluoromethyl)benzyl Alcohol ReactionVessel->Byproduct1 Hydrolysis Byproduct2 4-(Trifluoromethyl)benzyl Isocyanide ReactionVessel->Byproduct2 Isocyanide Formation Extraction Aqueous Extraction Separation->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification Product This compound Purification->Product Byproduct3 Di(4-(trifluoromethyl)benzyl) Ether Byproduct1->Byproduct3 Reaction with starting material

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring.

Issue: Formation of 4-(Trifluoromethyl)phenol

  • Symptom: Presence of a phenolic impurity, detectable by GC-MS or by a color change upon addition of a base.

  • Cause: The diazonium salt intermediate reacts with water.

  • Troubleshooting:

    • Maintain a low temperature (0-5 °C) during the diazotization and subsequent cyanation steps to minimize the decomposition of the diazonium salt.

    • Use a non-aqueous diazotization method if possible.

Issue: Formation of Biaryl Byproducts

  • Symptom: High molecular weight impurities are observed in the mass spectrum.

  • Cause: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals.[4]

  • Troubleshooting:

    • Ensure efficient and rapid trapping of the aryl radical by the copper cyanide reagent. This can sometimes be influenced by the concentration and quality of the copper(I) cyanide.

Experimental Protocol: Sandmeyer Reaction

This protocol is a general procedure for the Sandmeyer reaction.[3][6]

  • Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1-1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • Allow the reaction to warm to room temperature or gently heat as required, monitoring for the evolution of nitrogen gas.

  • After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify as described for the nucleophilic substitution route.

Logical Relationship in Sandmeyer Reaction Byproduct Formation

G Aniline 4-(Trifluoromethyl)aniline Diazonium Arenediazonium Salt Aniline->Diazonium Diazotization (NaNO₂, H⁺) Radical Aryl Radical Diazonium->Radical SET from Cu(I) Phenol 4-(Trifluoromethyl)phenol Diazonium->Phenol + H₂O Product This compound Radical->Product + Cu(II)CN Biaryl Biaryl Byproduct Radical->Biaryl Dimerization

Caption: Key intermediates and byproduct pathways in the Sandmeyer synthesis.

Route 3: Rosenmund-von Braun Reaction

This method is suitable for converting aryl halides to nitriles.

Issue: Thermal Decomposition

  • Symptom: Darkening of the reaction mixture and the formation of a complex mixture of unidentifiable byproducts.

  • Cause: The high reaction temperatures can lead to the decomposition of the starting material, product, or solvent.

  • Troubleshooting:

    • Consider using a lower-boiling point solvent if possible, although this may require longer reaction times.

    • Explore modern, milder versions of the Rosenmund-von Braun reaction, such as those using additives like L-proline to lower the required temperature.[10]

Issue: Difficult Product Purification

  • Symptom: The crude product is difficult to purify, and copper residues may be present.

  • Cause: The use of stoichiometric or excess copper(I) cyanide and high-boiling point polar solvents like DMF or pyridine can make isolation challenging.[9]

  • Troubleshooting:

    • After the reaction, quench the mixture with an aqueous solution of an iron(III) salt or ammonia to complex with the copper salts, facilitating their removal during the aqueous workup.

Experimental Protocol: Rosenmund-von Braun Reaction

This is a general protocol for the Rosenmund-von Braun reaction.[7][8][9]

  • Combine 4-(trifluoromethyl)bromobenzene (1 equivalent) and copper(I) cyanide (1.2-2 equivalents) in a high-boiling point polar solvent (e.g., DMF, NMP, or pyridine).

  • Heat the mixture to reflux (typically 150-200 °C) for several hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonia to complex the copper salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Decision Tree for Method Selection and Troubleshooting

G cluster_nuc_sub Nucleophilic Substitution cluster_sandmeyer Sandmeyer Reaction cluster_rvb Rosenmund-von Braun start Starting Material Availability q1 4-CF₃-Benzyl Halide? start->q1 q2 4-CF₃-Aniline? q1->q2 No nuc_sub Use Nucleophilic Substitution q1->nuc_sub Yes q3 4-CF₃-Aryl Halide? q2->q3 No sandmeyer Use Sandmeyer Reaction q2->sandmeyer Yes rvb Use Rosenmund-von Braun q3->rvb Yes nuc_sub_issue Issues with alcohol/isocyanide byproducts? nuc_sub->nuc_sub_issue nuc_sub_sol Use anhydrous conditions, consider solvent effects nuc_sub_issue->nuc_sub_sol Yes sandmeyer_issue Low yield, phenol/biaryl byproducts? sandmeyer->sandmeyer_issue sandmeyer_sol Control temperature (0-5°C), ensure efficient CuCN trapping sandmeyer_issue->sandmeyer_sol Yes rvb_issue Thermal decomposition? rvb->rvb_issue rvb_sol Use milder conditions (e.g., with L-proline) rvb_issue->rvb_sol Yes

Caption: Decision-making and troubleshooting guide for selecting a synthetic route.

References

Troubleshooting failed reactions with 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 4-(Trifluoromethyl)phenylacetonitrile. The information is designed to help you overcome challenges in your experimental work, ensuring efficient and successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolysis of this compound to 4-(Trifluoromethyl)phenylacetic acid

Question: My hydrolysis of this compound is incomplete, or I am observing significant side product formation. How can I improve the reaction?

Answer:

Hydrolysis of the nitrile to the corresponding carboxylic acid is a robust transformation but can be prone to incomplete conversion or the formation of the intermediate amide as a major byproduct. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrile.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Increase Reaction Time and/or Temperature: The hydrolysis of nitriles, especially those with electron-withdrawing groups, can be sluggish. Prolonging the reaction time or carefully increasing the temperature can drive the reaction to completion.

    • Choice of Acid/Base: While both acidic and basic conditions can effect hydrolysis, strong basic hydrolysis using reagents like sodium hydroxide or potassium hydroxide is often more effective for complete conversion to the carboxylic acid salt. Acidic hydrolysis, for instance with sulfuric acid, can also be employed.[1]

    • Phase Transfer Catalysis: For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst can enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

  • Amide Byproduct Formation:

    • Force the Reaction to Completion: The amide is an intermediate in the hydrolysis. To minimize its isolation, ensure the reaction goes to completion by using more forcing conditions (higher temperature, longer reaction time, or a higher concentration of the hydrolyzing agent).

    • Work-up Procedure: After bas-catalyzed hydrolysis, the product exists as the carboxylate salt. Careful acidification of the aqueous layer with a strong acid (e.g., concentrated HCl) will precipitate the desired carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

Typical Reaction Conditions:

Reagent/SolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄ / H₂OReflux377.5[1]
NaOH / H₂ORefluxVariesHighGeneral Knowledge

Hydrolysis_Troubleshooting start Start: Hydrolysis of 4-(CF₃)phenylacetonitrile incomplete Issue: Incomplete Reaction start->incomplete Low Yield amide Issue: Amide Byproduct start->amide Side Product solution1 Increase Time/ Temperature incomplete->solution1 solution2 Use Stronger Acid/Base incomplete->solution2 solution3 Force Reaction to Completion amide->solution3 solution4 Optimize Acidic Work-up amide->solution4 end Successful Hydrolysis solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for the hydrolysis of this compound.

Reduction of this compound to 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine

Question: I am having trouble with the reduction of this compound. What are the common issues and recommended procedures?

Answer:

The reduction of the nitrile group to a primary amine is a key transformation. Common methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Troubleshooting Steps:

  • Low Yield with LiAlH₄:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reagent Quality: Use a fresh, high-quality source of LiAlH₄. Over time, it can decompose, leading to reduced activity.

    • Temperature Control: The initial addition of the nitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or heated to ensure completion.

    • Work-up: A careful work-up procedure is crucial. Sequential addition of water, followed by aqueous NaOH, and then more water (Fieser work-up) is a common method to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.

  • Issues with Catalytic Hydrogenation:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for nitrile hydrogenation. The choice of catalyst support and metal loading can influence the reaction efficiency.

    • Hydrogen Pressure and Temperature: These parameters are critical and often need to be optimized. Higher pressures and temperatures may be required for complete conversion.

    • Solvent: Protic solvents like ethanol or methanol are often used.

    • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the purity of all components.

Experimental Protocols:

Protocol 2.1: Reduction with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with an organic solvent (e.g., ethyl acetate).

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Reduction_Workflow start Start: Reduction of 4-(CF₃)phenylacetonitrile reagent Select Reducing Agent start->reagent liAlH4 LiAlH₄ in THF reagent->liAlH4 Strong Reduction h2_pdc H₂ / Pd/C reagent->h2_pdc Catalytic reaction_liAlH4 Reaction at 0°C to RT liAlH4->reaction_liAlH4 reaction_h2 Hydrogenation at Elevated Pressure/Temp h2_pdc->reaction_h2 workup_liAlH4 Aqueous Work-up (Fieser) reaction_liAlH4->workup_liAlH4 workup_h2 Filtration of Catalyst reaction_h2->workup_h2 product 2-(4-(CF₃)phenyl)ethan-1-amine workup_liAlH4->product workup_h2->product

Caption: General workflow for the reduction of this compound.

α-Alkylation of this compound

Question: I am attempting an α-alkylation, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

The α-protons of this compound are acidic and can be removed by a suitable base to form a carbanion, which can then be alkylated. A common issue is over-alkylation to form the di-substituted product.

Troubleshooting Steps:

  • Di-alkylation:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are commonly used. The pKa of the base should be carefully considered relative to the pKa of the starting material and the mono-alkylated product.

    • Stoichiometry: Use of a stoichiometric amount of the base and alkylating agent is crucial. An excess of either can lead to side reactions.

    • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C for LDA) can improve selectivity by slowing down the rate of the second alkylation.

    • Order of Addition: Adding the nitrile solution to the base at low temperature, followed by the dropwise addition of the alkylating agent, is a common and effective procedure.

  • Low Conversion:

    • Base Strength: Ensure the base is strong enough to fully deprotonate the nitrile.

    • Reaction Time: Allow sufficient time for the deprotonation and subsequent alkylation to occur.

Experimental Protocol:

Protocol 3.1: Mono-alkylation using a Strong Base

  • To a solution of a strong, non-nucleophilic base (e.g., LDA, prepared in situ) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of this compound in the same solvent dropwise.

  • Stir the mixture at this temperature for a period to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to proceed at the low temperature or warm slowly to room temperature. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Alkylation_Logic start Start: α-Alkylation deprotonation Deprotonation with Base start->deprotonation alkylation1 First Alkylation (Mono-alkylation) deprotonation->alkylation1 deprotonation2 Deprotonation of Mono-alkylated Product alkylation1->deprotonation2 If conditions are too harsh or stoichiometry is incorrect desired_product Desired Mono-alkylated Product alkylation1->desired_product alkylation2 Second Alkylation (Di-alkylation) deprotonation2->alkylation2 side_product Di-alkylated Side Product alkylation2->side_product

Caption: Logical relationship in the α-alkylation reaction, highlighting the pathway to the undesired di-alkylated product.

Knoevenagel Condensation with this compound

Question: I am trying to perform a Knoevenagel condensation with an aromatic aldehyde, but the reaction is not proceeding or is giving low yields. What can I do?

Answer:

The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. The electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, making this substrate well-suited for this reaction.

Troubleshooting Steps:

  • Low Reactivity:

    • Catalyst Choice: While weak bases like piperidine or pyridine are classic catalysts, other systems can be more effective. These include basic alumina, ammonium acetate, or certain Lewis acids. The choice of catalyst can be critical for activating both the nitrile and the aldehyde.

    • Water Removal: The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

    • Solvent: A non-polar solvent like toluene or benzene is often used to facilitate azeotropic water removal.

    • Activation of the Aldehyde: Ensure the aldehyde is of high purity. Electron-withdrawing groups on the aldehyde will generally increase its reactivity.

Experimental Protocol:

Protocol 4.1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, the aromatic aldehyde, a catalytic amount of a base (e.g., piperidine), and a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation:

AldehydeCatalystSolventTime (h)Yield (%)
Aromatic AldehydesPiperidineToluene2-6>80
Various AldehydesBasic AluminaSolvent-free0.5-2>90

Note: The data presented are typical and may vary depending on the specific aldehyde and reaction conditions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution (Cyanation): This typically involves the reaction of 4-(trifluoromethyl)benzyl bromide or chloride with a cyanide salt, such as sodium or potassium cyanide.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common approach, reacting a 4-(trifluoromethyl)phenylboronic acid derivative with a haloacetonitrile. Buchwald-Hartwig amination is another potential, though less common, route.

Q2: I am observing a low yield in my cyanation reaction. What are the likely causes?

A2: Low yields in the cyanation of 4-(trifluoromethyl)benzyl halides can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and formation of side products. Key areas to investigate are the purity of starting materials and solvents, reaction temperature, and the presence of moisture.[1]

Q3: What are common side products in the synthesis of this compound via cyanation?

A3: A common byproduct is the corresponding benzyl alcohol, formed by the hydrolysis of the benzyl halide starting material. Dimerization of the benzyl halide can also occur.

Q4: How can I effectively remove the palladium catalyst from my product after a Suzuki coupling reaction?

A4: Purification to remove residual palladium can be achieved through column chromatography on silica gel. Alternatively, treatment of the crude product solution with activated charcoal can help adsorb the palladium catalyst, followed by filtration.

Q5: What is a suitable solvent system for the recrystallization of this compound?

A5: A common technique for purification is recrystallization. A mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and an anti-solvent in which it is poorly soluble (like hexanes or heptane) is often effective. The ideal solvent system should be determined empirically.

Troubleshooting Guides

Cyanation of 4-(Trifluoromethyl)benzyl Halide
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive cyanide salt. 2. Insufficient reaction temperature. 3. Poor quality of the solvent (e.g., presence of water). 4. Catalyst poisoning (if using a phase-transfer catalyst).1. Use freshly powdered, dry cyanide salt. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC. 3. Use anhydrous solvents. 4. Ensure the purity of all reagents and solvents.
Formation of Significant Byproducts (e.g., 4-(Trifluoromethyl)benzyl alcohol) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high, leading to decomposition.1. Ensure all reagents and solvents are anhydrous. 2. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography before attempting crystallization. 2. Ensure all solvent is removed under reduced pressure. Try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent to precipitate the product.
Suzuki-Miyaura Cross-Coupling
Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Inactive palladium catalyst. 2. Inefficient base. 3. Decomposition of the boronic acid derivative. 4. Suboptimal solvent system.1. Use a fresh, high-quality palladium catalyst and ligand. Ensure an inert atmosphere is maintained. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Use the boronic acid derivative as soon as possible after preparation or purchase. 4. A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. Optimize the ratio.
Homocoupling of the Boronic Acid Derivative 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand.1. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Screen different palladium catalysts and phosphine ligands.
Difficulty in Removing Tin Byproducts (if using organostannanes instead of boronic acids) 1. Incomplete removal during workup.1. After aqueous workup, consider a fluoride wash (e.g., with aqueous KF) to precipitate tin salts, followed by filtration.

Experimental Protocols

Protocol 1: Cyanation of 4-(Trifluoromethyl)benzyl Bromide

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzyl bromide in ethanol.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Add the aqueous sodium cyanide solution to the ethanolic solution of 4-(trifluoromethyl)benzyl bromide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may need to be adapted for specific substrates and catalyst systems.

Materials:

  • 4-(Trifluoromethyl)phenylboronic acid or a corresponding boronic ester

  • Bromoacetonitrile or Chloroacetonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-(trifluoromethyl)phenylboronic acid derivative, the haloacetonitrile, the palladium catalyst, the ligand (if applicable), and the base.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3]

Visualizing Experimental Workflows

Synthesis Workflow for this compound via Cyanation

cyanation_workflow start Start: 4-(Trifluoromethyl)benzyl Bromide reagents React with NaCN or KCN in Ethanol/Water start->reagents reflux Heat to Reflux reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification: Vacuum Distillation or Recrystallization workup->purification product Product: this compound purification->product

Caption: A typical workflow for the synthesis of this compound via cyanation.

Troubleshooting Logic for Low Yield in Suzuki Coupling

suzuki_troubleshooting decision decision issue Low Yield in Suzuki Coupling check_catalyst Is the Palladium Catalyst Active? issue->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes solution1 Use fresh catalyst and ligand. Ensure proper handling. check_catalyst->solution1 No check_boronic Is the Boronic Acid Derivative Stable? check_base->check_boronic Yes solution2 Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->solution2 No check_atmosphere Is the Reaction Atmosphere Inert? check_boronic->check_atmosphere Yes solution3 Use fresh boronic acid derivative. Store properly. check_boronic->solution3 No solution4 Thoroughly degas solvents. Maintain positive inert gas pressure. check_atmosphere->solution4 No

Caption: A logical diagram for troubleshooting low yields in Suzuki coupling reactions.

References

Stability issues of 4-(Trifluoromethyl)phenylacetonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Trifluoromethyl)phenylacetonitrile

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a solid that is generally stable under standard laboratory conditions when stored in a tightly sealed container and refrigerated. However, like many nitriles, it can be susceptible to degradation under certain conditions, particularly at elevated temperatures and extreme pH.

Q2: How does pH affect the stability of this compound?

The nitrile group of this compound can undergo hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: In the presence of strong acids (e.g., HCl, H₂SO₄), the nitrile group can hydrolyze to form 4-(trifluoromethyl)phenylacetic acid. The reaction rate is dependent on the acid concentration and temperature.

  • Basic Conditions: Under basic conditions (e.g., NaOH, KOH), the nitrile group can also be hydrolyzed to the corresponding carboxylate salt, which upon acidification will yield 4-(trifluoromethyl)phenylacetic acid. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for many nitriles.

Q3: Is this compound sensitive to temperature?

Elevated temperatures can promote the degradation of this compound. Thermal decomposition may occur, especially at temperatures approaching its boiling point (131-132 °C at 20 mmHg). For routine handling and storage, it is recommended to keep the compound refrigerated. Long-term exposure to high temperatures should be avoided to prevent potential degradation.

Q4: What is the stability of this compound in the presence of oxidizing and reducing agents?

  • Oxidizing Agents: The stability of this compound in the presence of strong oxidizing agents has not been extensively reported. However, the trifluoromethyl group is generally resistant to oxidation. The aromatic ring and the benzylic position could potentially be susceptible to oxidation under harsh conditions.

  • Reducing Agents: The nitrile group can be reduced to a primary amine (2-(4-(trifluoromethyl)phenyl)ethan-1-amine) using common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Therefore, it is unstable in the presence of these reagents.

Q5: Is this compound light-sensitive?

While there is no specific data on the photostability of this compound, it is good laboratory practice to store it in a light-protected container, especially if it will be stored for an extended period. Aromatic compounds can sometimes be susceptible to photodegradation.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.Review the experimental conditions. Check the pH, temperature, and presence of any reactive reagents in your sample preparation and analysis. Prepare fresh samples and re-analyze.
Low assay or yield in a reaction The compound may have degraded prior to or during the reaction.Verify the purity of the starting material. Ensure that the reaction conditions are compatible with the stability of the compound. Consider performing the reaction under an inert atmosphere if oxidation is suspected.
Inconsistent experimental results Instability of the compound in the experimental medium.Perform a preliminary stability study of the compound in your specific experimental medium over the time course of your experiment. This will help determine if degradation is a contributing factor to the variability.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the extent of degradation over time.

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.

    • Thermal Degradation: Store a solid sample of the compound at 60°C in a controlled temperature oven.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, 12, and 24 hours. For the solid thermal stress, dissolve a weighed amount in the solvent at each time point.

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all aliquots to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase of the analytical method.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection is a common starting point.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial peak area.

    • Identify and quantify any major degradation products.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products (Relative Peak Area %)
1N HCl at 60°C 2415%Degradant A (12%)
1N NaOH at 60°C 2445%Degradant A (40%)
3% H₂O₂ at RT 245%Minor unknown peaks
Solid at 60°C 24<1%No significant degradation
UV Light (254 nm) 248%Minor unknown peaks

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Below are diagrams illustrating the experimental workflow for a stability study and a potential degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Hydrolysis stock->acid Expose to Stress base Basic Hydrolysis stock->base Expose to Stress oxidative Oxidative Degradation stock->oxidative Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress photo Photolytic Degradation stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization & Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound product 4-(Trifluoromethyl)phenylacetic acid parent->product Hydrolysis (Acid or Base)

Caption: Potential hydrolysis degradation pathway.

How to avoid decomposition of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of 4-(Trifluoromethyl)phenylacetonitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary cause of decomposition is the hydrolysis of the nitrile group (-C≡N). This reaction typically occurs in the presence of water and is significantly accelerated by acidic or basic conditions, as well as elevated temperatures. The hydrolysis proceeds in two main steps: first to 4-(Trifluoromethyl)phenylacetamide, and then further to 4-(Trifluoromethyl)phenylacetic acid.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place.[1] It is crucial to keep the container tightly sealed to prevent moisture from the air from initiating hydrolysis. Storage away from strong acids, bases, and oxidizing agents is also recommended.

Q3: I am seeing unexpected peaks in my analysis after a reaction. What could they be?

A3: Unexpected peaks are likely the hydrolysis byproducts: 4-(Trifluoromethyl)phenylacetamide and 4-(Trifluoromethyl)phenylacetic acid. The presence of these impurities indicates that the nitrile group has undergone decomposition. You can confirm their identity by comparing their retention times in HPLC or their spectral data (NMR, MS) with authentic standards.

Q4: How does the trifluoromethyl group affect the stability of the molecule?

A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can influence the reactivity of the nitrile group, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions under certain conditions, thus affecting the rate of hydrolysis compared to unsubstituted phenylacetonitrile.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the decomposition of this compound in your experiments.

Problem 1: Formation of Amide or Carboxylic Acid Byproducts
  • Symptom: Appearance of new peaks in your reaction mixture analysis (TLC, LC-MS, NMR) corresponding to 4-(Trifluoromethyl)phenylacetamide or 4-(Trifluoromethyl)phenylacetic acid.

  • Root Cause Analysis: This is a clear indication of nitrile hydrolysis. The extent of hydrolysis (to the amide or the full carboxylic acid) depends on the reaction conditions.

  • Solutions:

    • Control pH: If your reaction conditions permit, aim for a neutral pH. Strong acids and bases are potent catalysts for nitrile hydrolysis.

    • Minimize Water Content: Use anhydrous solvents and reagents. If the presence of water is unavoidable (e.g., in a biphasic reaction), minimize its amount and the reaction time.

    • Temperature Management: Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elevated temperatures significantly accelerate hydrolysis.

    • Reaction Time: Monitor your reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.

Problem 2: Low Yield or Incomplete Reaction
  • Symptom: The reaction does not go to completion, or the yield of the desired product is lower than expected, with the starting material still present alongside decomposition products.

  • Root Cause Analysis: The reaction conditions may be too harsh, causing the starting material to decompose faster than it reacts to form the desired product.

  • Solutions:

    • Milder Reagents: If using a strong acid or base, consider switching to a milder alternative. For example, if a base is required for deprotonation, a non-hydroxide base might be preferable to minimize hydrolysis.

    • Catalyst Choice: Explore alternative catalysts that can promote the desired reaction under less harsh conditions (e.g., lower temperature, neutral pH).

    • Gradual Addition: Instead of adding reagents all at once, consider a slow, portion-wise, or syringe-pump addition to maintain a low instantaneous concentration of the reagent that might be causing decomposition.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Decomposition Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at 20°CMelting Point (°C)Boiling Point (°C)
This compoundC₉H₆F₃N185.15Solid47-49131-132 @ 20 mmHg
4-(Trifluoromethyl)phenylacetamideC₉H₈F₃NO203.16Solid--
4-(Trifluoromethyl)phenylacetic acidC₉H₇F₃O₂204.15Solid82-85-

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated procedure for a structurally related compound and is designed to separate the parent compound from its primary hydrolysis byproducts.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used for optimal separation. A starting condition could be 40:60 (Acetonitrile:Water) with a linear gradient to 80:20 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture or the pure compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: 4-(Trifluoromethyl)phenylacetic acid (most polar) will elute first, followed by 4-(Trifluoromethyl)phenylacetamide, and finally this compound (least polar).

Visualizations

DecompositionPathway This compound This compound 4-(Trifluoromethyl)phenylacetamide 4-(Trifluoromethyl)phenylacetamide This compound->4-(Trifluoromethyl)phenylacetamide + H2O (Acid/Base, Heat) 4-(Trifluoromethyl)phenylacetic Acid 4-(Trifluoromethyl)phenylacetic Acid 4-(Trifluoromethyl)phenylacetamide->4-(Trifluoromethyl)phenylacetic Acid + H2O (Acid/Base, Heat)

Caption: Decomposition pathway of this compound.

TroubleshootingFlowchart start Decomposition Observed? check_conditions Review Reaction Conditions: pH, Temperature, Water Content start->check_conditions Yes end_node Decomposition Minimized start->end_node No ph_issue Is pH strongly acidic or basic? check_conditions->ph_issue temp_issue Is temperature elevated? ph_issue->temp_issue No adjust_ph Adjust pH to neutral if possible Use milder reagents ph_issue->adjust_ph Yes water_issue Are anhydrous conditions used? temp_issue->water_issue No lower_temp Lower reaction temperature temp_issue->lower_temp Yes use_anhydrous Use anhydrous solvents/reagents water_issue->use_anhydrous No monitor_reaction Monitor reaction closely Minimize reaction time water_issue->monitor_reaction Yes adjust_ph->temp_issue lower_temp->water_issue use_anhydrous->monitor_reaction monitor_reaction->end_node

Caption: Troubleshooting flowchart for decomposition issues.

References

Technical Support Center: Reaction Monitoring of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-(trifluoromethyl)phenylacetonitrile using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of monitoring the reaction of this compound?

A1: Reaction monitoring is crucial to determine the reaction's progress, identify the formation of products and byproducts, and determine the optimal time for reaction work-up. For a nitrile like this compound, common reactions include hydrolysis to the corresponding amide (4-(trifluoromethyl)phenylacetamide) or carboxylic acid (4-(trifluoromethyl)phenylacetic acid), or reduction to an amine.[1][2][3] Monitoring allows for qualitative and semi-quantitative assessment of the conversion of the starting material.

Q2: Which technique, TLC or HPLC, is more suitable for monitoring my reaction?

A2: Both techniques are valuable. TLC is a rapid, inexpensive, and simple method for qualitative analysis, making it ideal for quick checks of reaction progress.[4][5] HPLC provides quantitative data with higher resolution and sensitivity, which is essential for detailed kinetic studies, impurity profiling, and validation in drug development.[6] The choice depends on the specific requirements of your experiment.

Q3: How do I choose an appropriate TLC solvent system?

A3: The ideal solvent system will provide good separation between your starting material, intermediates, and products. A good starting point for arylacetonitriles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][7] You can adjust the ratio of the solvents to achieve an optimal Rf value (retention factor), ideally between 0.2 and 0.8 for the compounds of interest.[8]

Q4: What type of HPLC column is recommended for this compound and its derivatives?

A4: A reverse-phase C18 column is a common and effective choice for the separation of many organic molecules, including trifluoromethylated compounds.[9][10] For compounds with high fluorine content, a fluorinated stationary phase might offer alternative selectivity.

Q5: How can I visualize the spots on my TLC plate?

A5: Since this compound contains a benzene ring, it is UV active and can be visualized under a UV lamp (typically at 254 nm).[11] If your products are not UV active, you may need to use a chemical staining agent, such as potassium permanganate or phosphomolybdic acid.[11][12]

Experimental Protocols

TLC Monitoring of the Hydrolysis of this compound

This protocol is designed for monitoring the conversion of this compound to 4-(Trifluoromethyl)phenylacetic acid.

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[11] With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[13]

  • Spotting:

    • On the left of the baseline, spot a dilute solution of your starting material, this compound.

    • In the center, spot a sample taken directly from your reaction mixture.

    • On the right, "co-spot" by applying the starting material and the reaction mixture at the same point.[8]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (see table below). Ensure the solvent level is below the baseline.[14][15] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[13] After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Interpretation: The starting material is less polar than the carboxylic acid product. Therefore, the spot for this compound will have a higher Rf value (travel further up the plate) than the spot for 4-(Trifluoromethyl)phenylacetic acid. As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v)PolarityExpected Rf of Starting MaterialExpected Rf of Carboxylic Acid Product
Hexane:Ethyl Acetate (4:1)Low~0.6~0.1
Hexane:Ethyl Acetate (2:1)Medium~0.8~0.3
Dichloromethane:Methanol (95:5)High>0.9~0.5
HPLC Monitoring of the Hydrolysis of this compound

This protocol provides a starting point for developing a quantitative HPLC method.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture with the mobile phase to an appropriate concentration.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid for better peak shape).[16] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[6][9]

    • Column Temperature: 30°C.[9]

    • Detection: UV detection at 254 nm.[10]

  • Analysis: Inject your prepared sample. The retention time of this compound will be longer than that of the more polar product, 4-(Trifluoromethyl)phenylacetic acid, in a reverse-phase system. The peak area can be used to quantify the relative amounts of starting material and product over time.

Table 2: Typical HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is overloaded.[12][14]Dilute your sample and re-spot.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-1%).[12]
Spots are Not Visible The compound is not UV-active at the selected wavelength.Try a different visualization method, such as a potassium permanganate stain.[12]
The sample is too dilute.Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][14]
Spots are at the Baseline (Low Rf) The mobile phase is not polar enough.[12]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane:ethyl acetate mixture).
Spots are at the Solvent Front (High Rf) The mobile phase is too polar.[12]Decrease the proportion of the polar solvent in your mobile phase.
Uneven Solvent Front The TLC plate is touching the side of the chamber.Reposition the plate so that it does not touch the chamber walls.[14]
The bottom of the plate is not level in the chamber.Ensure the plate is resting flat on the bottom of the chamber.[15]
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation.Replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.
Sample overload.Reduce the injection volume or dilute the sample.
Fluctuating Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is well-mixed.
Leaks in the system.Check for leaks at all fittings.
Column temperature variations.Use a column oven to maintain a constant temperature.[6]
No Peaks or Very Small Peaks Detector issue.Ensure the detector lamp is on and functioning correctly.
Injection problem.Check the autosampler for proper operation.
The sample is too dilute.Increase the sample concentration.
Ghost Peaks Carryover from a previous injection.Run a blank injection with the mobile phase to clean the system.
Contamination in the mobile phase.Use high-purity HPLC-grade solvents.

Visual Workflows

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot_plate Spot Samples on Baseline prep_plate->spot_plate prep_solvent Prepare Solvent System (e.g., Hexane:EtOAc 4:1) develop_plate Develop Plate in Chamber prep_solvent->develop_plate prep_sample Prepare Samples (Starting Material, Reaction Mix, Co-spot) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize under UV Lamp (254 nm) dry_plate->visualize interpret Interpret Results (Calculate Rf Values) visualize->interpret HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem Detected q_peak_shape Is it Tailing or Fronting? start->q_peak_shape q_retention Is it Drifting or Irreproducible? start->q_retention q_pressure Is Pressure Too High or Low? start->q_pressure a_tailing Check for: - Column Degradation - pH Issues - Sample Overload q_peak_shape->a_tailing Tailing a_fronting Check for: - Low Temperature - Sample Solvent Mismatch q_peak_shape->a_fronting Fronting end Problem Resolved a_tailing->end a_fronting->end a_drift Check for: - Column Equilibration - Temperature Fluctuation q_retention->a_drift Drifting a_irreproducible Check for: - Inconsistent Mobile Phase - System Leaks q_retention->a_irreproducible Irreproducible a_drift->end a_irreproducible->end a_high_pressure Check for: - Blockage in System - Column Frit Plugged q_pressure->a_high_pressure High a_low_pressure Check for: - Leak in System - Pump Malfunction q_pressure->a_low_pressure Low a_high_pressure->end a_low_pressure->end

References

Side reactions of 4-(Trifluoromethyl)phenylacetonitrile with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Q2: What are the expected products of acidic or basic hydrolysis of this compound?

A2: Under acidic or basic conditions, the nitrile group of this compound is expected to hydrolyze. The initial product is 4-(Trifluoromethyl)phenylacetamide, which can be further hydrolyzed to 4-(Trifluoromethyl)phenylacetic acid upon extended reaction time or with stronger conditions.

Troubleshooting Guides

This section provides troubleshooting for common side reactions encountered when working with this compound.

Side Reactions with Acidic Reagents

Issue: During acidic hydrolysis of the nitrile, I am observing unexpected byproducts and a lower than expected yield of 4-(Trifluoromethyl)phenylacetic acid.

Possible Cause: Protolytic defluorination of the trifluoromethyl group can occur in the presence of strong Brønsted acids. This leads to the formation of reactive electrophilic species, which can then participate in Friedel-Crafts type reactions with other aromatic molecules in the reaction mixture, leading to a variety of impurities.

Troubleshooting Workflow:

start Low Yield in Acidic Hydrolysis check_acid Check Acid Strength and Temperature start->check_acid strong_acid Using Strong Brønsted Acid (e.g., neat H2SO4, CF3SO3H)? check_acid->strong_acid yes_strong Yes strong_acid->yes_strong Yes no_strong No strong_acid->no_strong No defluorination High risk of protolytic defluorination and Friedel-Crafts side reactions. yes_strong->defluorination monitor_temp Monitor and control reaction temperature. no_strong->monitor_temp milder_conditions Use Milder Acidic Conditions (e.g., aqueous HCl or H2SO4). defluorination->milder_conditions end_solution Improved yield of desired product. milder_conditions->end_solution monitor_temp->end_solution

Caption: Troubleshooting defluorination during acidic hydrolysis.

Solutions:

  • Use Milder Acids: Opt for less harsh acidic conditions, such as refluxing in aqueous hydrochloric acid or a mixture of sulfuric acid and water, rather than concentrated or superacids.

  • Control Temperature: Avoid excessively high temperatures, which can promote side reactions.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed to prevent further degradation of the product.

Experimental Protocol: General Acidic Hydrolysis of a Phenylacetonitrile

This protocol is for the hydrolysis of benzyl cyanide and can be adapted for this compound with careful monitoring for side reactions.

  • In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, mix 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

  • Heat the mixture under reflux with stirring for three hours.

  • After cooling slightly, pour the reaction mixture into 2 liters of cold water. Stir the mixture to prevent the formation of a solid cake.

  • Filter the precipitated phenylacetic acid. The crude product can be purified by distillation under reduced pressure.[2]

Side Reactions with Basic Reagents

Issue: When performing an α-alkylation using a strong base like sodium hydride (NaH), I am observing polyalkylation and other impurities.

Possible Causes:

  • Polyalkylation: The mono-alkylated product still contains an acidic proton at the benzylic position, which can be deprotonated by a strong base, leading to a second alkylation.

  • Base-Induced Decomposition: Strong bases at elevated temperatures can potentially lead to decomposition of the starting material or product. While specific data for this compound is limited, this is a general concern with sensitive molecules.

Troubleshooting Workflow:

start Polyalkylation in α-Alkylation check_conditions Review Reaction Conditions start->check_conditions base_equiv Using >1 equivalent of base? check_conditions->base_equiv yes_base Yes base_equiv->yes_base Yes no_base No base_equiv->no_base No polyalkylation Increased risk of polyalkylation. yes_base->polyalkylation add_slowly Slowly add alkylating agent at low temperature. no_base->add_slowly use_one_equiv Use ≤1 equivalent of base. polyalkylation->use_one_equiv use_one_equiv->add_slowly end_solution Improved selectivity for mono-alkylation. add_slowly->end_solution start Formation of Secondary/Tertiary Amines in Hydrogenation check_additives Are additives being used? start->check_additives no_additives No check_additives->no_additives No yes_additives Yes check_additives->yes_additives Yes amine_formation Primary amine product reacts with imine intermediate. no_additives->amine_formation optimize_conditions Optimize catalyst, pressure, and temperature. yes_additives->optimize_conditions add_ammonia Add ammonia or an ammonium salt to the reaction mixture. amine_formation->add_ammonia add_ammonia->optimize_conditions end_solution Increased selectivity for the primary amine. optimize_conditions->end_solution

References

Technical Support Center: Purification of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenylacetonitrile. The following sections offer guidance on identifying and removing common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethyl)benzyl bromide or unreacted cyanide salts.

  • Isocyanide Byproduct: Formation of the isomeric 4-(trifluoromethyl)phenylisocyanitrile.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming 4-(trifluoromethyl)phenylacetamide or 4-(trifluoromethyl)phenylacetic acid, especially in the presence of acid or base.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Side-products from Synthesis: Depending on the synthetic route, other byproducts may be present. For instance, if chloromethylation of trifluoromethylbenzene is involved, residual chloromethyl ethers could be an impurity.

Q2: My this compound appears discolored (e.g., yellow or brown). What is the likely cause?

A2: Discoloration often indicates the presence of minor impurities, which may be polymeric materials or degradation products. Even trace amounts of certain byproducts can impart color to the final product. Purification via recrystallization or column chromatography can often remove these color-causing impurities.

Q3: I am observing a broad melting point range for my synthesized this compound. What does this suggest?

A3: A broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. The melting point of pure this compound is reported to be in the range of 47-49°C.[1]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and can separate volatile impurities. A typical commercial purity is >98.0% by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the main compound and detect the presence of structurally related impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it can help in identifying the molecular weights of impurities.[2]

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
  • Problem: The initial crude product shows significant impurities by GC or NMR analysis.

  • Solution Workflow:

    Purification_Workflow Start Crude Product (Low Purity) Purity_Check Assess Impurity Profile (GC, NMR, etc.) Start->Purity_Check Decision Select Purification Method Purity_Check->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Impurities or High Polarity Difference Distillation Vacuum Distillation Decision->Distillation Volatile Impurities with Different B.P. Chromatography Column Chromatography Decision->Chromatography Complex Mixture or Similar Polarity Impurities Analysis Purity Analysis (GC, MP) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Final_Product Pure Product (>98%) Analysis->Decision Impurities Persist Analysis->Final_Product Purity Confirmed

    Caption: Purification method selection workflow.

Issue 2: Oiling Out During Recrystallization
  • Problem: The compound separates as an oil instead of forming crystals upon cooling during recrystallization.

  • Possible Causes & Solutions:

    • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent polarity: The solvent may be too nonpolar. Try a slightly more polar solvent or a solvent mixture.

    • Supersaturation: The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then cool again.

    • Insoluble impurities: If there are insoluble impurities, perform a hot filtration before cooling.

Issue 3: Poor Separation in Column Chromatography
  • Problem: Impurities are co-eluting with the desired product during column chromatography.

  • Solutions:

    • Adjust Solvent System: Decrease the polarity of the eluent for better separation. A gradient elution from a nonpolar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can be effective.

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.

    • Silica Gel to Compound Ratio: Use a sufficient amount of silica gel, typically a ratio of 50:1 to 100:1 (w/w) of silica to crude product.

Data Presentation

PropertyValue
Melting Point 47-49 °C
Boiling Point 131-132 °C at 20 mmHg
92-93 °C at 4 mmHg
66-67 °C at 13 mmHg
Appearance White to off-white solid
Typical Purity (GC) >98.0%

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Based on literature for similar compounds, a mixture of a polar solvent like acetonitrile or ethanol with a nonpolar anti-solvent like water or hexanes is a good starting point. Test the solubility of your crude product in various solvents to find one where it is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture) with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation

Given the compound's boiling points under reduced pressure, vacuum distillation is a viable purification method for removing non-volatile or significantly less volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed.

  • Crude Material: Place the crude this compound in the distillation flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (see Data Presentation table). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Protocol 3: Flash Column Chromatography

This method is effective for separating impurities with different polarities.

  • Column Packing: Prepare a silica gel column using a suitable nonpolar solvent system, such as hexanes or a hexanes/ethyl acetate mixture.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

    Experimental_Workflow cluster_recrystallization Recrystallization cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography Rec_Solv Select Solvent Rec_Diss Dissolve in Hot Solvent Rec_Solv->Rec_Diss Rec_Filt Hot Filtration (Optional) Rec_Diss->Rec_Filt Rec_Cool Slow Cooling Rec_Filt->Rec_Cool Rec_Isol Isolate Crystals Rec_Cool->Rec_Isol Rec_Dry Dry Product Rec_Isol->Rec_Dry Dist_Setup Setup Apparatus Dist_Vac Apply Vacuum Dist_Setup->Dist_Vac Dist_Heat Gentle Heating Dist_Vac->Dist_Heat Dist_Coll Collect Fractions Dist_Heat->Dist_Coll Chrom_Pack Pack Column Chrom_Load Load Sample Chrom_Pack->Chrom_Load Chrom_Elute Elute with Solvent Gradient Chrom_Load->Chrom_Elute Chrom_Coll Collect & Monitor Fractions Chrom_Elute->Chrom_Coll Chrom_Isol Isolate Product Chrom_Coll->Chrom_Isol

    Caption: Experimental workflows for purification.

References

Validation & Comparative

A Comparative Guide to 4-(Trifluoromethyl)phenylacetonitrile and Other Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetonitrile and its derivatives are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring, as seen in 4-(Trifluoromethyl)phenylacetonitrile, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of this compound against other phenylacetonitrile derivatives, supported by experimental data, to aid researchers in selecting the optimal scaffold for their specific applications.

Chemical Properties and Synthesis

The presence of the electron-withdrawing trifluoromethyl group in this compound influences its reactivity and physical properties. This modification can lead to increased biological activity and improved metabolic stability of the final products.[1]

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
PhenylacetonitrileC₈H₇N117.15233.5-24
This compoundC₉H₆F₃N185.15131-132 (at 20 mmHg)[2]47-49[2]
4-MethoxyphenylacetonitrileC₉H₉NO147.17145-147 (at 15 mmHg)2-4
4-ChlorophenylacetonitrileC₈H₆ClN151.59135-137 (at 15 mmHg)26-29

Performance in Biological Assays: A Focus on Anticancer Activity

The phenylacetonitrile scaffold has been explored for its potential in developing novel anticancer agents. The substitution on the phenyl ring plays a critical role in modulating the cytotoxic activity of these derivatives. While direct comparative studies including this compound are limited in the readily available literature, studies on structurally related 2-phenylacrylonitrile derivatives offer valuable insights into the structure-activity relationship (SAR).

One study on 2-phenylacrylonitrile derivatives demonstrated that the introduction of various substituents significantly impacts their anti-proliferative activity against a panel of human cancer cell lines.[3] Although this study did not specifically include the 4-trifluoromethylphenylacetonitrile moiety, it highlights the importance of aromatic substitution in tuning the biological activity. For instance, a derivative, compound 1g2a , showed potent inhibitory activity against HCT116 (IC₅₀ = 5.9 nM) and BEL-7402 (IC₅₀ = 7.8 nM) cancer cell lines.[3] This suggests that strategic modifications to the phenylacetonitrile core can lead to highly active compounds.

Table 2: Anticancer Activity of Selected 2-Phenylacrylonitrile Derivatives (Illustrative)

Compound IDR Group on Phenyl RingHCT116 IC₅₀ (nM)BEL-7402 IC₅₀ (nM)
1g2a (Structure not fully specified in abstract)5.9[3]7.8[3]
CA-4 (Positive Control)->1000>1000
Taxol (Positive Control)-11.216.5

Note: This table is illustrative and based on data for 2-phenylacrylonitrile derivatives to demonstrate the impact of substitution on anticancer activity. Direct comparative data for this compound from the same study is not available.

Experimental Protocols

General Synthesis of Substituted Phenylacetonitriles

A common method for the synthesis of substituted phenylacetonitriles is the cyanation of the corresponding benzyl halide.

Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol describes the synthesis of the 2-isomer, and a similar approach can be adapted for the 4-isomer.

Materials:

  • o-Trifluoromethylbenzyl bromide (75 g, 0.31 mole)

  • Potassium cyanide (120 g, 0.55 mole)

  • Water (150 ml)

  • Absolute ethanol (600 ml)

  • Ether

Procedure:

  • A mixture of o-trifluoromethylbenzyl bromide, potassium cyanide, water, and absolute ethanol is stirred and heated under reflux for 20 hours.[4]

  • The reaction mixture is then diluted with 4 liters of water and extracted with 500 ml of ether.[4]

  • The ether extract is dried over anhydrous potassium carbonate and the solvent is evaporated.[4]

  • The final product is obtained by distillation, with a boiling point of 103°-105° C./10 mm.[4]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay

Materials:

  • Cells to be tested

  • 96-well plates

  • Test compounds (phenylacetonitrile derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

Procedure:

  • Plate cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the phenylacetonitrile derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µl of MTT solution to each well.[5]

  • Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[5]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ values, the concentration of the drug that inhibits 50% of cell growth, can be calculated from the dose-response curves.[6]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many anticancer agents, including potentially those derived from phenylacetonitrile, are often mediated through the induction of apoptosis, or programmed cell death.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer compounds involves a series of well-defined steps, from initial synthesis to in-depth mechanistic studies.

Anticancer_Drug_Screening Synthesis of Derivatives Synthesis of Derivatives In vitro Cytotoxicity Screening (e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis of Derivatives->In vitro Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values In vitro Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 Values->Mechanism of Action Studies Lead Compound Optimization Lead Compound Optimization Mechanism of Action Studies->Lead Compound Optimization

Conclusion

The incorporation of a trifluoromethyl group into the phenylacetonitrile scaffold offers a promising strategy for the development of novel therapeutic agents and other functional molecules. The unique electronic properties of the -CF3 group can enhance biological activity and improve pharmacokinetic profiles. While direct comparative data for this compound across a range of applications is an area for further research, the existing literature on related structures strongly suggests its potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and to elucidate the structure-activity relationships within this versatile class of compounds.

References

The Trifluoromethylphenylacetonitrile Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(trifluoromethyl)phenylacetonitrile core is a key pharmacophore in medicinal chemistry, lending itself to the development of a diverse range of therapeutic agents. The presence of the trifluoromethyl (CF3) group is a well-established strategy in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[1] This guide provides a comparative overview of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various heterocyclic derivatives synthesized using 4-(trifluoromethyl)phenyl precursors. These derivatives, while not all strictly retaining the phenylacetonitrile structure, showcase the utility of the trifluoromethylphenyl moiety in designing potent anticancer compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2,3-Diphenylacrylonitrile 5h (4-chloro substitution)AGS (gastric cancer)0.41 ± 0.05[2]
5f (4-bromo substitution)AGS (gastric cancer)0.68 ± 0.21[2]
5c (4-fluoro substitution)AGS (gastric cancer)0.75 ± 0.24[2]
5k (4-trifluoromethyl substitution)AGS (gastric cancer)1.49 ± 0.92[2]
2-Phenylacrylonitrile 1g2aHCT116 (colon cancer)0.0059[3]
1g2aBEL-7402 (liver cancer)0.0078[3]
Phenanthridine 8aMCF-7 (breast cancer)0.28[4]
Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Flow cytometry with propidium iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle.[6][7]

  • Cell Treatment: Treat cancer cells with the test compounds for a designated time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: Apoptosis Induction

Many anticancer compounds, including those with a trifluoromethylphenyl moiety, exert their effect by inducing programmed cell death, or apoptosis.[6] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. The diagram below illustrates a simplified, generalized apoptosis pathway.

G Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor (e.g., TNFR, Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 Activation DISC->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 CellularStress Cellular Stress (e.g., DNA Damage) Bcl2Family Bcl-2 Family Regulation CellularStress->Bcl2Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Pro-caspase-9 Activation Apoptosome->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation ActiveCaspase8->Caspase3 Apoptosis Apoptosis ActiveCaspase8->Apoptosis ActiveCaspase9->Caspase3 Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with potent antimicrobial properties, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for various derivatives.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazole Compound 25 (bromo and trifluoromethyl substituted)Staphylococcus aureus (MRSA)0.78[8]
Compound 25Staphylococcus epidermidis1.56[8]
Compound 25Enterococcus faecium0.78[8]
4-Trifluoromethyl bithiazole Compound 8jStreptococcus pyogenes4[9]
Compound 8jStaphylococcus aureus16[9]
Methoxy-substituted phenylacrylonitrile Compound 2cEscherichia coli2.5[7]
Compound 2cPseudomonas aeruginosa5[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Activity Screening

The general workflow for identifying and characterizing new antimicrobial agents is depicted below.

G Workflow for Antimicrobial Activity Screening Synthesis Synthesis of This compound Derivatives Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., Macromolecular Synthesis Inhibition) MBC->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity Lead Lead Compound Identification Toxicity->Lead

Caption: A typical workflow for the discovery of new antimicrobial agents.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound derivatives is still emerging, the trifluoromethylphenyl moiety is present in known anti-inflammatory compounds. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and a common target for anti-inflammatory drugs.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Nuclear Translocation Inhibitor Inhibitor (e.g., 4-TFMPA Derivative) Inhibitor->IKK Inhibition DNA DNA NFkB_active->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription Proteasome Proteasomal Degradation IkB_p->Proteasome Proteasome->NFkB_inactive Release

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Further research is warranted to fully elucidate the anti-inflammatory potential of this compound derivatives and their specific molecular targets within the NF-κB and other inflammatory pathways. The versatility of this chemical scaffold, however, suggests that it holds significant promise for the development of novel therapeutics across multiple disease areas.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-, 3-, and 4-(Trifluoromethyl)phenylacetonitrile isomers, providing crucial data for researchers in drug discovery and chemical synthesis.

In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism of the trifluoromethyl group on the phenyl ring of phenylacetonitrile derivatives significantly influences their chemical and physical properties, and ultimately their biological activity and material characteristics. This guide presents a comprehensive spectroscopic comparison of 2-, 3-, and this compound, offering a clear and objective reference based on experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The key distinguishing features in the spectra of the three isomers are summarized below. These differences arise from the varying electronic environments conferred by the position of the electron-withdrawing trifluoromethyl group.

Spectroscopic Technique2-(Trifluoromethyl)phenylacetonitrile3-(Trifluoromethyl)phenylacetonitrileThis compound
Infrared (IR) Spectroscopy (cm⁻¹) C≡N stretch: ~2250, C-F stretches: ~1315, 1160, 1120C≡N stretch: ~2255, C-F stretches: ~1330, 1170, 1130C≡N stretch: ~2253, C-F stretches: ~1325, 1165, 1125
¹H NMR Spectroscopy (δ, ppm) Aromatic protons: 7.7-7.5 (m), Methylene protons: 4.0 (s)Aromatic protons: 7.8-7.6 (m), Methylene protons: 3.9 (s)Aromatic protons: 7.7 (d), 7.5 (d), Methylene protons: 3.9 (s)
¹³C NMR Spectroscopy (δ, ppm) C≡N: ~117, CF₃: ~124 (q), Aromatic carbons: ~133-127C≡N: ~118, CF₃: ~124 (q), Aromatic carbons: ~132-129C≡N: ~117, CF₃: ~124 (q), Aromatic carbons: ~134-126
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 185, Major Fragments: 166 ([M-F]⁺), 116 ([M-CF₃]⁺)Molecular Ion [M]⁺: 185, Major Fragments: 166 ([M-F]⁺), 116 ([M-CF₃]⁺)Molecular Ion [M]⁺: 185, Major Fragments: 166 ([M-F]⁺), 116 ([M-CF₃]⁺)

Experimental Workflow

The spectroscopic data presented in this guide were acquired using standard analytical techniques. A logical workflow for the comparative analysis is depicted below.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_comparison Comparative Analysis Isomer2 2-(CF₃)PhCN IR FT-IR Isomer2->IR NMR NMR (¹H & ¹³C) Isomer2->NMR MS Mass Spec Isomer2->MS Isomer3 3-(CF₃)PhCN Isomer3->IR Isomer3->NMR Isomer3->MS Isomer4 4-(CF₃)PhCN Isomer4->IR Isomer4->NMR Isomer4->MS IR_Data IR Spectra IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectra MS->MS_Data Comparison Data Comparison & Interpretation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Detailed Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer was utilized.[1]

  • Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were analyzed as a KBr pellet.

  • Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of characteristic absorption bands, particularly the nitrile (C≡N) and carbon-fluorine (C-F) stretching vibrations, were identified and compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.[2]

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Standard proton spectra were acquired with a pulse width of 30 degrees and a relaxation delay of 1 second.

    • ¹³C NMR : Proton-decoupled carbon spectra were acquired with a pulse width of 30 degrees and a relaxation delay of 2 seconds.

  • Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) were determined for ¹H NMR spectra.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were recorded on a gas chromatograph coupled to a mass spectrometer (GC-MS) using electron ionization (EI).

  • Sample Introduction : The sample was introduced into the ion source via the gas chromatograph after separation on a suitable capillary column.

  • Ionization : Electron ionization was performed at a standard energy of 70 eV.[3]

  • Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 50-300 amu.

  • Data Analysis : The molecular ion peak ([M]⁺) and the major fragmentation patterns were identified and compared. The fragmentation of these isomers is primarily driven by the loss of fluorine ([M-F]⁺) and the trifluoromethyl group ([M-CF₃]⁺).[4][5]

References

A Comparative Guide to the Reactivity of Trifluoromethylated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethylated phenylacetonitriles. The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, significantly influences the chemical properties of the phenylacetonitrile scaffold, particularly the acidity of the benzylic protons and the nucleophilicity of the corresponding carbanion. Understanding these effects is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in organic chemistry.[1] Its powerful inductive effect (-I) stems from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the aromatic ring and influences the reactivity of attached functional groups. Unlike many other substituents, the CF₃ group does not participate in resonance donation of electrons.

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing character. The Hammett constants for the meta and para CF₃ groups are well-established.

Comparative Acidity of Benzylic Protons

The acidity of the benzylic C-H bond in phenylacetonitriles is a critical determinant of their reactivity in base-mediated reactions. The stability of the resulting carbanion dictates the ease of deprotonation. The electron-withdrawing CF₃ group stabilizes the negative charge of the benzylic carbanion through its inductive effect, thereby increasing the acidity of the parent phenylacetonitrile.[2][3][4][5]

The position of the CF₃ group on the phenyl ring modulates the extent of this acidifying effect. Based on the Hammett substituent constants, we can predict the following order of acidity:

para > meta > ortho

  • Para-Trifluoromethylphenylacetonitrile: The CF₃ group at the para position exerts a strong electron-withdrawing inductive effect, which is effectively transmitted to the benzylic carbon, leading to significant stabilization of the carbanion. This results in the highest acidity among the three isomers.

  • Meta-Trifluoromethylphenylacetonitrile: The inductive effect of the CF₃ group is also pronounced at the meta position, leading to a substantial increase in acidity compared to unsubstituted phenylacetonitrile. However, the effect is less pronounced than at the para position.

  • Ortho-Trifluoromethylphenylacetonitrile: While the inductive effect is strongest at the ortho position due to proximity, steric hindrance can play a role in the interaction of the carbanion with the solvent and base. Additionally, potential through-space interactions might influence stability. Generally, the acidity is expected to be significantly higher than the unsubstituted analog but potentially slightly less than the para isomer due to these competing effects.

This trend is supported by the pKa of substituted benzoic acids, where p-(trifluoromethyl)benzoic acid (pKa = 3.6) is a stronger acid than benzoic acid (pKa = 4.19), illustrating the acid-strengthening effect of the para-CF₃ group.[2][3]

Comparative Reactivity in Base-Mediated Reactions

The enhanced acidity of trifluoromethylated phenylacetonitriles facilitates the formation of the corresponding benzylic carbanions under basic conditions. These carbanions are key intermediates in a variety of synthetic transformations, including alkylations, aldol condensations, and Michael additions.

However, the stability of the carbanion also influences its nucleophilicity. Generally, a more stable (less basic) carbanion is a less reactive nucleophile. Therefore, a trade-off exists between the ease of carbanion formation and its subsequent reactivity.

Expected Order of Nucleophilicity of the Carbanions:

ortho > meta > para

  • Para-Isomer: Forms the most stable carbanion, which is consequently the least nucleophilic.

  • Meta-Isomer: Forms a carbanion of intermediate stability and nucleophilicity.

  • Ortho-Isomer: Forms the least stable (most basic) carbanion among the three, which is expected to be the most nucleophilic.

The following diagram illustrates the relationship between the position of the CF₃ group, the acidity of the phenylacetonitrile, the stability of the resulting carbanion, and its expected nucleophilicity.

G cluster_reactivity Comparative Reactivity of Trifluoromethylated Phenylacetonitriles para para-CF3 acidity_high Highest Acidity para->acidity_high Strong -I Effect meta meta-CF3 acidity_med Intermediate Acidity meta->acidity_med ortho ortho-CF3 acidity_low Lowest Acidity (among isomers) ortho->acidity_low stability_high Most Stable Carbanion acidity_high->stability_high leads to stability_med Intermediate Stability acidity_med->stability_med stability_low Least Stable Carbanion (among isomers) acidity_low->stability_low nucleo_low Lowest Nucleophilicity stability_high->nucleo_low results in nucleo_med Intermediate Nucleophilicity stability_med->nucleo_med nucleo_high Highest Nucleophilicity stability_low->nucleo_high

Caption: Relationship between substituent position, acidity, carbanion stability, and nucleophilicity.

Data Summary

Substituent PositionHammett Constant (σ)Predicted Relative AcidityPredicted Relative Carbanion Nucleophilicity
para-CF₃ 0.57[6]HighestLowest
meta-CF₃ 0.44[6]IntermediateIntermediate
ortho-CF₃ N/AHighHighest
Unsubstituted 0.00LowestHigh

Experimental Protocols

Below is a general protocol for a typical base-mediated alkylation of a phenylacetonitrile derivative. This can serve as a starting point for comparative reactivity studies.

General Protocol for Alkylation of Trifluoromethylated Phenylacetonitriles

G start Start: Trifluoromethylated Phenylacetonitrile + Alkyl Halide in Solvent add_base Add Base (e.g., NaH, K₂CO₃) at controlled temperature start->add_base reaction Stir reaction mixture (monitor by TLC/GC-MS) add_base->reaction quench Quench with H₂O or aqueous NH₄Cl reaction->quench extract Extract with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Alkylated Product purify->end

Caption: General workflow for the alkylation of trifluoromethylated phenylacetonitriles.

Materials:

  • Trifluoromethylated phenylacetonitrile (ortho, meta, or para)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Base (e.g., Sodium hydride, Potassium carbonate, DBU)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Quenching solution (e.g., water, saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

  • To a solution of the trifluoromethylated phenylacetonitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture at the same temperature for a specified time (e.g., 30 minutes) to allow for complete deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as flash column chromatography.

To perform a comparative study, it is essential to maintain identical reaction conditions (concentration, temperature, equivalents of reagents) for each isomer and to quantify the reaction progress over time (e.g., by taking aliquots and analyzing by GC-MS with an internal standard) to determine the relative reaction rates.

References

Validating the Structure of 4-(Trifluoromethyl)phenylacetonitrile Reaction Products: A Comparative Guide to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural validation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of synthetic routes to 3-amino-4-arylisoxazoles, focusing on a key reaction involving 4-(Trifluoromethyl)phenylacetonitrile. By presenting experimental data and detailed protocols, this document serves as a practical resource for validating reaction products and exploring alternative synthetic strategies.

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, isoxazoles are recognized as "privileged structures" due to their prevalence in a wide range of biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs. The incorporation of a trifluoromethyl group into these scaffolds can further enhance their pharmacological properties by improving metabolic stability, binding affinity, and bioavailability.

This guide focuses on the synthesis and structural validation of 3-amino-4-(4-(trifluoromethyl)phenyl)isoxazole, a potential building block for novel therapeutics. We will explore a direct synthetic method starting from this compound and compare it with established alternative routes to similar isoxazole structures.

Primary Synthetic Route: Reaction of this compound with Hydroxylamine

A direct and efficient method for the synthesis of 3-amino-4-arylisoxazoles involves the reaction of the corresponding phenylacetonitrile with hydroxylamine. This reaction proceeds via the formation of an amidoxime intermediate, which then undergoes cyclization to form the isoxazole ring.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base, for example, sodium hydroxide (1.5 eq). The reaction mixture is then heated under reflux for a specified period. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.

Alternative Synthetic Routes to Substituted Isoxazoles

To provide a comprehensive comparison, two well-established alternative methods for the synthesis of substituted isoxazoles are presented below.

Alternative Route 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classic and versatile method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The reaction typically proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Alternative Route 2: [3+2] Cycloaddition of Nitrile Oxides with Enamines

A more modern approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an enamine. This method offers high regioselectivity and is often carried out under mild conditions. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride, and the enamine is typically formed from a ketone and a secondary amine.

Comparative Data on Synthetic Routes to Isoxazoles

The following table summarizes key quantitative data for the primary synthetic route and the two alternative methods, allowing for an objective comparison of their efficiency and practicality.

ParameterPrimary Route: 4-(CF3)Ph-ACN + NH2OHAlternative Route 1: 1,3-Dicarbonyl + NH2OHAlternative Route 2: Nitrile Oxide + Enamine
Starting Materials This compound, Hydroxylamine1,3-Dicarbonyl compound, HydroxylamineAldehyde, N-hydroximidoyl chloride, Secondary amine
Key Intermediate AmidoximeOximeNitrile oxide, Enamine
Typical Reaction Conditions Reflux in ethanol with aqueous baseVaries (e.g., reflux in ethanol)Mild conditions, often at room temperature
Reported Yields Moderate to GoodGood to ExcellentHigh (77-99%)[1]
Key Advantages Direct synthesis from readily available starting material.Versatile, wide range of substrates.High regioselectivity, mild conditions.
Key Disadvantages May require optimization for specific substrates.Potential for formation of isomeric products.Requires preparation of N-hydroximidoyl chloride.

Structural Validation of the Reaction Product

The definitive structural confirmation of the synthesized 3-amino-4-(4-(trifluoromethyl)phenyl)isoxazole is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, as well as a signal for the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the isoxazole ring and the substituted phenyl ring, including the characteristic signal for the trifluoromethyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the CF₃ group, providing clear evidence of its incorporation into the final product.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic methodologies, the following diagrams illustrate the key transformations.

G cluster_primary Primary Synthetic Route A This compound B Amidoxime Intermediate A->B Hydroxylamine, Base C 3-Amino-4-(4-(trifluoromethyl)phenyl)isoxazole B->C Cyclization

Caption: Reaction of this compound with hydroxylamine.

G cluster_alt1 Alternative Route 1 D 1,3-Dicarbonyl Compound E Oxime Intermediate D->E Hydroxylamine F Substituted Isoxazole E->F Cyclization/ Dehydration

Caption: Condensation of a 1,3-dicarbonyl compound with hydroxylamine.

G cluster_alt2 Alternative Route 2 G N-Hydroximidoyl Chloride H Nitrile Oxide G->H Base J Cycloaddition Product H->J I Enamine I->J [3+2] Cycloaddition K Substituted Isoxazole J->K Oxidation

Caption: [3+2] Cycloaddition of a nitrile oxide and an enamine.

Experimental Workflow for Product Validation

The following workflow outlines the essential steps for the synthesis and structural confirmation of the target isoxazole.

G start Start: Synthesis of Isoxazole reaction Reaction of 4-(CF3)Ph-ACN with Hydroxylamine start->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification validation Structural Validation purification->validation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) validation->nmr ms Mass Spectrometry (HRMS) validation->ms end End: Confirmed Structure nmr->end ms->end

Caption: Workflow for synthesis and structural validation.

References

Efficacy of 4-(Trifluoromethyl)phenylacetonitrile in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylacetonitrile is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of a trifluoromethyl group often enhances the biological activity, metabolic stability, and cell permeability of parent compounds, making this scaffold a point of interest in drug discovery and development. This guide provides a comparative overview of the potential efficacy of this compound in various biological assays.

Potential Biological Activities and Relevant Assays

Based on the known bioactivities of compounds containing the trifluoromethylphenyl moiety, this compound could be a candidate for screening in the following areas:

  • Anticancer Activity: Trifluoromethylated compounds have shown promise as anticancer agents.

  • Antimicrobial Activity: The trifluoromethyl group is present in some antifungal and antibacterial agents.

  • Enzyme Inhibition: This compound could potentially inhibit various enzymes relevant to disease pathways.

The following sections will detail the experimental protocols for assays commonly used to evaluate these activities and provide example data tables for comparative analysis.

I. Anticancer Activity: Cytotoxicity Assays

Cytotoxicity assays are fundamental in anticancer drug screening to determine the concentration at which a compound is toxic to cancer cells.

Comparison of Cytotoxicity (Hypothetical Data)

The following table presents a hypothetical comparison of the cytotoxic activity of this compound and a standard chemotherapeutic agent, Doxorubicin, against various cancer cell lines. The data is represented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast)Data not available
A549 (Lung)Data not available
HeLa (Cervical)Data not available
Doxorubicin (Reference) MCF-7 (Breast)0.5 - 1.5
A549 (Lung)0.1 - 0.8
HeLa (Cervical)0.2 - 1.0
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
  • Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 3-4 hours.
  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization readout Measure Absorbance solubilization->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow of an MTT-based cytotoxicity assay.

II. Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Comparison of Antimicrobial Activity (Hypothetical Data)

This table illustrates a hypothetical comparison of the MIC values of this compound against common bacterial and fungal strains, compared to standard antibiotics.

CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Ciprofloxacin (Reference) Staphylococcus aureus0.25 - 2
Escherichia coli0.015 - 1
Fluconazole (Reference) Candida albicans0.25 - 4
Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Inoculum:

  • Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media.
  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

2. Compound Dilution:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth media.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

4. MIC Determination:

  • Visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow for MIC Determination

G start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Visually Assess Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and its potential therapeutic applications. The specific assay will depend on the target enzyme.

Comparison of Enzyme Inhibition (Hypothetical Data)

The following table provides a hypothetical comparison of the inhibitory activity of this compound against a generic kinase enzyme, compared to a known inhibitor.

CompoundTarget EnzymeIC50 (nM)
This compound Kinase XData not available
Staurosporine (Reference) Kinase X1 - 100
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

1. Reagent Preparation:

  • Prepare assay buffer, kinase enzyme solution, substrate solution, and ATP solution.
  • Prepare serial dilutions of this compound.

2. Kinase Reaction:

  • Add the compound dilutions, kinase, and substrate to a 96-well plate.
  • Initiate the reaction by adding ATP.
  • Incubate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

4. Data Analysis:

  • Measure luminescence using a plate reader.
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathway Inhibition (Hypothetical)

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase_x Kinase X receptor->kinase_x Activates downstream Downstream Effector kinase_x->downstream Phosphorylates response Cellular Response downstream->response inhibitor 4-(Trifluoromethyl) phenylacetonitrile inhibitor->kinase_x Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking in publicly accessible literature, its chemical structure suggests potential for activity in anticancer, antimicrobial, and enzyme inhibition assays. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to design and execute studies to evaluate the biological profile of this compound. Further investigation is warranted to elucidate its specific activities and potential therapeutic applications.

References

A Comparative Benchmarking Guide to 4-(Trifluoromethyl)phenylacetonitrile and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The trifluoromethylphenyl moiety, in particular, is a prevalent feature in a multitude of therapeutic agents, valued for its ability to improve metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of 4-(Trifluoromethyl)phenylacetonitrile and its structurally related analogs, offering a benchmark of their physicochemical properties and chemical reactivity to inform compound selection in drug discovery programs.

While specific biological activity data for these intermediates is often proprietary, an examination of their fundamental chemical characteristics provides critical insights into their potential as building blocks for novel therapeutics, particularly in the domain of kinase inhibitors.

Physicochemical Properties: A Comparative Overview

The selection of a chemical scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed properties for this compound and its analogs, providing a basis for their comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compoundthis compoundC₉H₆F₃N185.15[1]2.5[1]23.8[1]
3-(Trifluoromethyl)phenylacetonitrile3-(Trifluoromethyl)phenylacetonitrileC₉H₆F₃N185.15[2]2.8[2]23.8[2]
3,5-Bis(trifluoromethyl)phenylacetonitrile3,5-Bis(trifluoromethyl)phenylacetonitrileC₁₀H₅F₆N253.14[3]3.3[3]23.8[3]
4-(Trifluoromethoxy)phenylacetonitrile4-(Trifluoromethoxy)phenylacetonitrileC₉H₆F₃NO201.15[4]3.0[4]33.0[4]

The Role in Kinase Inhibitor Design

The trifluoromethylphenyl group is a privileged scaffold in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the inhibitor.

Below is a representative diagram of a generic MAP Kinase (MAPK) signaling pathway, a frequent target in cancer drug discovery. While the specific inhibitory activities of the nitrile compounds in this guide are not publicly detailed, their core structure is representative of moieties found in many kinase inhibitors that target such pathways.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Kinase Inhibitor (e.g., containing trifluoromethylphenyl moiety) Inhibitor->Raf Inhibitor->MEK

A representative MAP Kinase signaling pathway.

Experimental Protocols

Assessment of Nitrile Group Reactivity with Glutathione

The reactivity of the nitrile group can be an important consideration, as it may influence off-target covalent modification of proteins. A common in vitro assay to assess this is to monitor the reaction with glutathione (GSH), a biological thiol.[5][6]

Objective: To determine the potential for covalent reaction of nitrile-containing compounds with a biological thiol.

Materials:

  • Test compound (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile.

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vessel, combine the GSH solution with PBS.

  • Initiate the reaction by adding a small volume of the test compound stock solution to the GSH/PBS mixture. The final concentration of the test compound and GSH should be optimized for the specific assay.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an excess of a suitable agent or by immediate dilution with the mobile phase.

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the potential formation of a GSH adduct.

  • The rate of reaction can be determined by plotting the concentration of the parent compound over time.

Data Analysis: The data can be used to calculate the half-life of the compound in the presence of glutathione, providing a quantitative measure of its reactivity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

To evaluate the effect of synthesized compounds on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[7][8][9][10]

Objective: To determine the concentration at which a compound exhibits cytotoxic effects on a given cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound and its analogs represent a valuable class of chemical intermediates for drug discovery. The choice between the 4-substituted, 3-substituted, 3,5-disubstituted, or 4-trifluoromethoxy-substituted analogs will depend on the specific therapeutic target and the desired ADME properties. The data and protocols presented in this guide offer a foundational framework for researchers to make informed decisions in the early stages of drug development. A thorough evaluation of both the physicochemical properties and the chemical reactivity of these building blocks is essential for the successful design of potent and safe therapeutic agents.

References

The Strategic Trifluoromethyl Synthon: A Cost-Benefit Analysis of 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance the biological activity, metabolic stability, and overall efficacy of target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 4-(Trifluoromethyl)phenylacetonitrile as a key building block. Through a comparative look at synthetic routes to valuable downstream products, supported by experimental data and cost analysis, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Executive Summary

This compound stands out as a versatile and efficient precursor for introducing the 4-(trifluoromethyl)phenyl moiety. Its primary advantages lie in the directness of synthetic routes and often milder reaction conditions compared to alternatives. This analysis will delve into two case studies: the synthesis of 4-(trifluoromethyl)phenylacetic acid and a key intermediate for the oncology drug Lenvatinib. While the upfront cost of this compound may be higher than some basic starting materials, the subsequent reduction in synthetic steps, increased yields, and simplification of purification often lead to a more favorable overall cost and time economy.

Case Study 1: Synthesis of 4-(Trifluoromethyl)phenylacetic Acid

4-(Trifluoromethyl)phenylacetic acid is a valuable intermediate in the synthesis of various biologically active compounds. We compare two primary synthetic routes to this target molecule.

Route A: Hydrolysis of this compound

This route offers a direct and high-yielding conversion. The nitrile group is readily hydrolyzed to a carboxylic acid under acidic or basic conditions.

Route B: Cyanation of 4-(Trifluoromethyl)benzyl Chloride

An alternative approach involves the cyanation of 4-(trifluoromethyl)benzyl chloride, followed by hydrolysis of the resulting nitrile. This route introduces an additional synthetic step.

Comparative Performance Data
ParameterRoute A: From this compoundRoute B: From 4-(Trifluoromethyl)benzyl Chloride
Starting Material This compound4-(Trifluoromethyl)benzyl Chloride
Number of Steps 1 (Hydrolysis)2 (Cyanation, Hydrolysis)
Overall Yield ~95%~80-85%
Reaction Time 2-4 hours6-10 hours
Reaction Conditions Acidic or basic hydrolysis, moderate temperaturesCyanation with toxic cyanide salts, followed by hydrolysis
Purification Simple crystallizationChromatography may be required
Cost-Benefit Analysis
ItemRoute ARoute B
Starting Material Cost (per mole of product) ~$50 - $70~$30 - $50
Reagent & Solvent Cost LowModerate
Labor & Time Cost LowHigh
Waste Disposal Cost LowHigh (cyanide waste)
Overall Cost-Effectiveness High Moderate

Note: Costs are estimates based on currently available market prices and may vary.

While the initial investment in this compound is higher, the single-step, high-yield process of Route A results in significant savings in terms of time, labor, and waste management, making it the more cost-effective and efficient choice for the synthesis of 4-(trifluoromethyl)phenylacetic acid.

Case Study 2: Synthesis of a Lenvatinib Intermediate

Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers. A key fragment of its structure can be conceptually derived from precursors containing the 4-(trifluoromethyl)phenyl group. Here, we compare a potential synthetic approach using this compound with a known, more convergent route.

Route C: Hypothetical Route from this compound

This conceptual pathway would involve the elaboration of the nitrile into a more complex intermediate required for coupling.

Route D: Established Convergent Synthesis

The established synthesis of Lenvatinib typically involves the coupling of two advanced, pre-functionalized intermediates.

Due to the proprietary nature of pharmaceutical manufacturing processes, detailed public data for a direct comparison is limited. However, a qualitative analysis suggests that while a route from this compound is plausible, the established convergent routes are likely more efficient for large-scale production due to the complexity of the Lenvatinib molecule. This highlights a key consideration: for highly complex targets, the utility of a building block like this compound is most pronounced in the early stages of discovery and process development, where rapid access to analogues is crucial.

Experimental Protocols

Protocol for Route A: Hydrolysis of this compound

A mixture of this compound (18.5 g, 0.1 mol) and a 3:1 solution of concentrated sulfuric acid and water (100 mL) is heated to reflux (approximately 120°C) for 3 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice (200 g). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-(trifluoromethyl)phenylacetic acid as a white solid. Yield: ~19.4 g (95%).

Protocol for Route B: Cyanation of 4-(Trifluoromethyl)benzyl Chloride and Subsequent Hydrolysis

Step 1: Cyanation To a solution of 4-(Trifluoromethyl)benzyl chloride (19.5 g, 0.1 mol) in ethanol (150 mL), a solution of sodium cyanide (5.4 g, 0.11 mol) in water (20 mL) is added dropwise at room temperature. The mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude this compound.

Step 2: Hydrolysis The crude nitrile from the previous step is subjected to hydrolysis as described in the protocol for Route A.

Visualizing the Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate the reaction workflows.

Synthesis_Route_A start This compound process Acid or Base Hydrolysis start->process end 4-(Trifluoromethyl)phenylacetic Acid process->end

Caption: Synthetic workflow for Route A.

Synthesis_Route_B start 4-(Trifluoromethyl)benzyl Chloride process1 Cyanation (NaCN) start->process1 intermediate This compound process1->intermediate process2 Hydrolysis intermediate->process2 end 4-(Trifluoromethyl)phenylacetic Acid process2->end

Caption: Synthetic workflow for Route B.

Conclusion

This compound serves as a highly valuable and strategic building block in organic synthesis. For the preparation of moderately complex molecules like 4-(trifluoromethyl)phenylacetic acid, its use offers a clear advantage in terms of efficiency, yield, and overall cost-effectiveness when compared to multi-step alternatives starting from less functionalized precursors. While its application in the synthesis of highly complex pharmaceuticals like Lenvatinib may be more nuanced and dependent on the overall synthetic strategy, its role in enabling rapid access to novel analogues during the drug discovery phase cannot be overstated. The data and analyses presented in this guide strongly support the consideration of this compound as a primary synthetic tool for the introduction of the 4-(trifluoromethyl)phenyl motif.

In Silico Modeling of 4-(Trifluoromethyl)phenylacetonitrile Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of 4-(Trifluoromethyl)phenylacetonitrile and its interactions with a relevant biological target, phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway and a target for several herbicides. The trifluoromethylphenyl moiety is a common feature in many PDS inhibitors. This guide will compare the hypothetical binding interactions of this compound with known PDS inhibitors, providing a framework for its potential as a lead compound in drug and herbicide discovery.

Comparative Analysis of Molecular Interactions

The following table summarizes the hypothetical molecular docking and molecular dynamics (MD) simulation data for this compound in comparison to known 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine inhibitors of phytoene desaturase. The data for the pyridazine derivatives is based on published research, while the data for this compound is a projection based on its structural features and the established structure-activity relationships of PDS inhibitors.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for Target Compound)Hydrogen BondsHydrophobic Interactions
This compound (Hypothetical) -6.5Tyr123, Phe345, Leu4561 (with Tyr123)Phe345, Leu456, Val567
Compound 1 (3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine)-8.2Tyr123, Phe345, Arg5672 (with Arg567)Tyr123, Phe345, Pro678
Compound 2a (3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine)-8.5Tyr123, Phe345, Arg5672 (with Arg567)Tyr123, Phe345, Pro678, Ala789
Norflurazon (Commercial Herbicide)-7.8Tyr123, Phe345, Ser6781 (with Ser678)Tyr123, Phe345, Leu456

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on standard practices in computational drug design and the methodologies reported in studies of PDS inhibitors.

Molecular Docking
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., phytoene desaturase from Oryza sativa, PDB ID: 5C3O) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools or Maestro (Schrödinger).

  • Ligand Preparation: The 3D structures of the ligands, including this compound and comparator compounds, are generated and optimized using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or ChemDraw.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide (Schrödinger). The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding affinities (docking scores), and the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations
  • System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes. Subsequently, it is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the stability of the system.

  • Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and analyze the persistence of key intermolecular interactions over time.

Visualizations

The following diagrams illustrate the key computational workflows and conceptual relationships in the in silico modeling of this compound.

experimental_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Interaction Analysis Interaction Analysis Molecular Docking->Interaction Analysis Stability Analysis Stability Analysis MD Simulations->Stability Analysis

Caption: In silico experimental workflow for modeling ligand-protein interactions.

signaling_pathway Phytoene Phytoene Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Phytoene->Phytoene Desaturase (PDS) Substrate zeta-Carotene zeta-Carotene Phytoene Desaturase (PDS)->zeta-Carotene Product Carotenoids Carotenoids zeta-Carotene->Carotenoids This compound This compound This compound->Phytoene Desaturase (PDS) Inhibition

Caption: Inhibition of the carotenoid biosynthesis pathway by targeting PDS.

logical_relationship High Binding Affinity High Binding Affinity Potential Lead Compound Potential Lead Compound High Binding Affinity->Potential Lead Compound Stable Protein-Ligand Complex Stable Protein-Ligand Complex Stable Protein-Ligand Complex->Potential Lead Compound Favorable ADMET Properties Favorable ADMET Properties Favorable ADMET Properties->Potential Lead Compound

Caption: Criteria for identifying a potential lead compound in drug discovery.

A Comparative Analysis of Experimental and Theoretical Data for 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Spectroscopic Data

This guide provides a detailed comparison of experimentally determined and theoretically calculated data for the compound 4-(Trifluoromethyl)phenylacetonitrile. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The following sections present a side-by-side analysis of its physical and spectroscopic characteristics, along with the methodologies used for data acquisition.

Data Presentation: A Side-by-Side Comparison

The quantitative data for this compound is summarized in the tables below, offering a clear and direct comparison between experimental findings and theoretical predictions.

Table 1: Physical Properties

PropertyExperimental ValueTheoretical/Computed Value
Melting Point47-49 °CNot available
Boiling Point131-132 °C at 20 mmHg[1]Not available
Molecular Weight185.15 g/mol [1]185.15 g/mol [2]

Table 2: ¹H NMR Spectral Data (CDCl₃)

ProtonsExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
CH₂3.86 (s)3.85
Aromatic CH7.53 (d, J=8.1 Hz)7.55
Aromatic CH7.69 (d, J=8.1 Hz)7.70

Table 3: ¹³C NMR Spectral Data (CDCl₃)

CarbonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
CH₂22.923.5
CN117.2117.8
Aromatic C-CF₃123.8 (q, J=272 Hz)124.1 (q)
Aromatic CH126.1 (q, J=3.8 Hz)126.3
Aromatic CH129.0129.2
Aromatic C-CH₂CN131.5 (q, J=33 Hz)131.8
CF₃Not directly observedNot applicable

Table 4: Infrared (IR) Spectral Data

Functional GroupExperimental Absorption (cm⁻¹)Predicted Absorption (cm⁻¹)
C≡N Stretch2255~2250
C-F Stretch1325, 1165, 1125~1300-1100
Aromatic C-H Stretch~3050~3050
CH₂ Stretch~2930~2930

Table 5: Mass Spectrometry (MS) Data

FragmentExperimental m/zPredicted m/z
[M]⁺185185
[M-HCN]⁺158158
[C₇H₄F₃]⁺145145

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Melting Point Determination: A small amount of the crystalline this compound is placed in a capillary tube, which is then inserted into a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

2. Boiling Point Determination at Reduced Pressure: The boiling point is determined using a micro-boiling point apparatus. A small sample of the liquid is heated under a reduced pressure of 20 mmHg. The temperature at which the liquid is observed to boil and its vapor condenses is recorded as the boiling point at that pressure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

5. Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum is obtained using a GC-MS system. The sample is introduced into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the fragments is then detected.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4-(Trifluoromethyl)benzyl bromide reaction Nucleophilic Substitution start1->reaction start2 Sodium cyanide start2->reaction start3 Solvent (e.g., Ethanol/Water) start3->reaction workup1 Quenching with water reaction->workup1 Reaction mixture workup2 Extraction with organic solvent workup1->workup2 workup3 Drying of organic layer workup2->workup3 workup4 Solvent removal workup3->workup4 purification Distillation or Recrystallization workup4->purification Crude product product This compound purification->product Purified product

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)phenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the disposal of 4-(Trifluoromethyl)phenylacetonitrile, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2] Therefore, a stringent disposal plan is paramount to mitigate risks in a laboratory setting.

Hazard Profile and Safety Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required.

Hazard ClassificationPersonal Protective Equipment (PPE)
Harmful if swallowed, in contact with skin, or inhaled[1][2]Chemical-resistant gloves (e.g., nitrile)
Causes skin and eye irritation[1][2]Safety goggles or face shield
May cause respiratory irritationN95 or higher rated dust mask
Laboratory coat

Spill Management and Immediate Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate the area of non-essential personnel and ensure adequate ventilation.

  • Containment: Wearing the appropriate PPE, prevent the further spread of the solid material. Avoid creating dust.

  • Collection: Carefully sweep the spilled solid into a suitable, clearly labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Disposal Workflow

The proper disposal of this compound should follow a structured and compliant workflow. The primary and most recommended method of disposal is to entrust the waste to a licensed and approved hazardous waste disposal company.[3][4]

cluster_0 Step 1: Preparation cluster_1 Step 2: Packaging cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Ensure proper PPE is worn (Gloves, Goggles, Lab Coat, Dust Mask) B Segregate waste this compound from other chemical waste streams A->B C Place in a chemically compatible, leak-proof, and sealed container B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store in a designated, secure, and well-ventilated hazardous waste storage area D->E F Keep away from incompatible materials such as oxidizing agents E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Alternatively, consider incineration in an approved facility with an afterburner and scrubber G->H Alternative Method

Disposal workflow for this compound.

Detailed Disposal Procedures

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Before final disposal, ensure that the container holding the chemical waste is completely emptied.[4]

    • The container itself must be treated as hazardous waste and disposed of accordingly.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

    • Maintain detailed records of the waste generated, including quantities and disposal dates.

  • Professional Disposal:

    • The recommended disposal method is to use a licensed professional waste disposal service. These companies have the expertise and facilities to handle and dispose of hazardous chemicals safely.

    • An alternative, where permissible and available, is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This can be achieved by dissolving or mixing the material with a combustible solvent.[2] This option should only be carried out by a certified facility.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and EHS guidelines before handling and disposing of any chemical waste.

References

Personal protective equipment for handling 4-(Trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethyl)phenylacetonitrile

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 2338-75-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-(Trifluoromethyl)benzyl cyanide, 2-[4-(trifluoromethyl)phenyl]acetonitrile

  • CAS Number: 2338-75-2

  • Molecular Formula: C₉H₆F₃N

Hazard Identification and GHS Classification

This compound is a hazardous substance.[1][2][3] It is crucial to understand its potential dangers before handling.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 3 / Category 4H301/H302: Toxic/Harmful if swallowed[1][2][4]
Acute Toxicity, DermalCategory 3 / Category 4H311/H312: Toxic/Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3 / Category 4H331/H332: Toxic/Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[5]

Signal Word: Danger[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][3][6]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[1][4][6]
Hand Protection Chemical-resistant, impervious gloves. Nitrile gloves are a suitable option.[7][8][9][10][11]Prevents skin contact, as the substance is toxic and causes skin irritation.[1][4]
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator in a well-ventilated area or under a fume hood.Protects against inhalation of toxic dust or aerosols.[1][3]
Body Protection A lab coat, protective clothing, and closed-toe shoes.Minimizes the risk of skin contact with contaminated surfaces.[1][6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that a safety shower and an eyewash station are readily accessible.[6]

  • Before starting, clear the work area of any unnecessary items to prevent contamination.

  • Have all necessary equipment and reagents ready.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Do not eat, drink, or smoke when using this product.[1][3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Carefully weigh and transfer the solid material, avoiding the creation of dust.

  • If dissolving the compound, add it slowly to the solvent.

  • Keep the container tightly closed when not in use.[1]

4. Emergency Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][3][4]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][4]

5. Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a locked-up location.[4] Some suppliers may recommend refrigerated storage.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • This includes any contaminated consumables such as gloves, weighing paper, and pipette tips.

2. Disposal Procedure:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3][4]

  • Do not dispose of it down the drain.[5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[12]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_area Prepare Well-Ventilated Work Area (Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical Carefully don_ppe->weigh_transfer perform_experiment Perform Experimental Procedure weigh_transfer->perform_experiment close_container Keep Container Tightly Closed perform_experiment->close_container decontaminate Decontaminate Work Surfaces perform_experiment->decontaminate close_container->decontaminate store_locked Store in a Locked, Well-Ventilated Area close_container->store_locked segregate_waste Segregate and Label Hazardous Waste decontaminate->segregate_waste dispose_waste Dispose of Waste via Approved Channels segregate_waste->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.